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6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine Documentation Hub

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  • Product: 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine
  • CAS: 1379302-38-1

Core Science & Biosynthesis

Foundational

6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine molecular weight and formula

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine . [1][2][3] Executive Summary 6-Bromo-3-ethylpyrazolo[1,5-a]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine .

[1][2][3]

Executive Summary

6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine is a bicyclic heteroaromatic scaffold belonging to the fused pyrazolo-pyrimidine class. This specific derivative is characterized by an ethyl group at the C3 position (pyrazole ring) and a bromine atom at the C6 position (pyrimidine ring).

In drug discovery, this molecular architecture is a privileged scaffold , frequently utilized as a bioisostere for purines in ATP-competitive kinase inhibitors. The C3-ethyl group provides hydrophobic bulk often required for filling specific pockets (e.g., the gatekeeper region) in enzymes like Cyclin-Dependent Kinases (CDKs) , Tropomyosin Receptor Kinases (Trk) , and Phosphoinositide 3-kinases (PI3K) , while the C6-bromide serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into potent drug candidates.

Physicochemical Identity

The following data is calculated based on the standard atomic weights of the constituent elements.

PropertyValueNotes
IUPAC Name 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol Average Mass
Monoisotopic Mass 224.9901 DaBased on ⁷⁹Br isotope
Exact Mass 224.990149 Da
Heavy Atom Count 12
Predicted LogP ~2.4 – 2.9Moderate Lipophilicity
H-Bond Donors 0
H-Bond Acceptors 3N1, N4, and Pyrimidine N
Rotatable Bonds 1Ethyl group
Elemental Analysis
  • Carbon (C): 42.50%

  • Hydrogen (H): 3.57%

  • Bromine (Br): 35.35%

  • Nitrogen (N): 18.59%

Structural Analysis & Numbering

Understanding the regiochemistry is vital for synthesis and SAR (Structure-Activity Relationship) studies.

  • Core System: Pyrazolo[1,5-a]pyrimidine.[1][2][3][4][5][6][7][8][9][10]

  • Numbering Logic:

    • Position 1: Nitrogen (non-bridgehead).[2]

    • Position 3: Carbon in the pyrazole ring (bearing the Ethyl group).[11]

    • Position 6: Carbon in the pyrimidine ring (bearing the Bromo group).[2][11][10][12]

    • Position 4: Bridgehead Nitrogen.

Structural Diagram (SMILES)

SMILES: CCc1c2ncc(Br)cn2nc1[11]

Synthetic Methodologies

The synthesis of 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine typically follows a convergent cyclocondensation strategy.

Retrosynthetic Analysis

The molecule is disconnected at the pyrimidine ring junction. The precursors are a 3,5-dielectrophile (providing the C-C-C fragment of the pyrimidine) and a binucleophile (the aminopyrazole).

Protocol: Cyclocondensation Route

Objective: Synthesis of 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine from 4-ethyl-1H-pyrazol-5-amine.

Reagents:

  • Precursor A: 4-Ethyl-1H-pyrazol-5-amine (CAS: 3528-58-3).

  • Precursor B: 2-Bromomalonaldehyde (or 2-Bromo-1,1,3,3-tetramethoxypropane as a masked equivalent).

  • Solvent: Ethanol or Acetic Acid.[3]

  • Catalyst: Piperidine (optional) or reflux conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-ethyl-1H-pyrazol-5-amine (1.0 eq) in Ethanol (10 mL/mmol).

  • Addition: Add 2-Bromomalonaldehyde (1.1 eq) to the solution.

    • Note: If using the acetal (2-bromo-1,1,3,3-tetramethoxypropane), add dilute HCl to hydrolyze the acetal in situ.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Mechanism:[7][10] The exocyclic amine (-NH2) of the pyrazole attacks one aldehyde; the ring nitrogen (N1) attacks the second aldehyde, closing the pyrimidine ring.

  • Workup: Cool to room temperature. The product often precipitates as a solid.

  • Purification: Filter the precipitate. Wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 65–85%.

Visualization: Synthetic Pathway

Synthesis Precursor1 4-Ethyl-1H-pyrazol-5-amine (Binucleophile) Intermediate Schiff Base Intermediate Precursor1->Intermediate Condensation (EtOH, Reflux) Precursor2 2-Bromomalonaldehyde (Electrophile) Precursor2->Intermediate Product 6-Bromo-3-ethyl pyrazolo[1,5-a]pyrimidine Intermediate->Product Cyclization (-H2O)

Figure 1: Convergent synthesis of the target scaffold via cyclocondensation.

Applications in Drug Discovery

This molecule is primarily an intermediate and a scaffold core .[8] It is rarely the final drug but serves as the "engine" for kinase inhibition.

Kinase Inhibition Mechanism

The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.

  • Hinge Binding: The N1 and N4 nitrogens (or substituents at C7) interact with the hinge region of the kinase (e.g., CDK2, TrkA).

  • Gatekeeper Interaction: The 3-Ethyl group is critical here. It projects into the hydrophobic pocket adjacent to the ATP binding site. In many kinases, a small alkyl group (Ethyl or Isopropyl) at this position improves selectivity by exploiting the size of the "gatekeeper" residue.

  • Solvent Front: The 6-Bromo group acts as a vector for attaching solubilizing groups (e.g., piperazines, morpholines) via Buchwald-Hartwig amination to reach the solvent-exposed region of the enzyme.

Functionalization Logic (SAR)

Researchers use the 6-Bromo handle to diversify the library:

  • Suzuki Coupling: React with aryl boronic acids to extend the aromatic system.

  • Buchwald-Hartwig: React with amines to introduce solubility handles.

  • Sonogashira: React with alkynes for rigid extensions.

Visualization: SAR Logic

SAR Core 6-Bromo-3-ethyl pyrazolo[1,5-a]pyrimidine Pos3 Position 3 (Ethyl): Hydrophobic Interaction (Gatekeeper Pocket) Core->Pos3 Pos6 Position 6 (Bromo): Synthetic Handle for Solvent Front Groups Core->Pos6 CoreN Nitrogen Core: Hinge Binder (ATP Mimic) Core->CoreN

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Safety & Handling Protocols

As a halogenated heteroaromatic compound, standard laboratory safety protocols apply.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). The bromide can be light-sensitive over long periods; amber vials are recommended.

  • Disposal: Halogenated organic waste streams.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

    • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 2021.[4][6]

  • Kinase Inhibition (CDK/Trk)

    • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[5] MDPI, 2024.

  • General Chemical Data (Analogous Esters)

    • PubChem Data for 6-Bromopyrazolo[1,5-a]pyrimidine deriv
    • [2]

Sources

Exploratory

The Pivotal Influence of C-3 Substitution: A Comparative Analysis of 3-Ethyl and 3-Ethylcarboxylate Pyrazolo[1,5-a]pyrimidines

An In-depth Technical Guide for Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Pyrazolo[1,5-a]pyrimidine Core as a Privileged Scaffold The pyrazolo[1,5-a]pyrimidine rin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]pyrimidine Core as a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine ring system is a fused, planar N-heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its structural rigidity and ability to be modified at multiple positions make it a "privileged scaffold"—a molecular framework that can bind to a variety of biological targets with high affinity.[2] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of protein kinases, making them valuable in the development of therapies for cancer and inflammatory diseases.[1][3][4][5]

The biological activity of the pyrazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to the nature of the substituents around its periphery. Among the various positions for substitution, the C-3 position is particularly critical for modulating potency and selectivity. This guide provides an in-depth technical analysis of the fundamental differences imparted by two seemingly similar substituents at this position: the simple alkyl 3-ethyl group versus the more functionalized 3-ethylcarboxylate ester group. Understanding the distinct physicochemical properties, synthetic accessibility, and resulting biological implications of this single modification is paramount for researchers aiming to optimize lead compounds in drug discovery programs.

Part 1: Core Structural and Physicochemical Differentiation

The primary distinction between the 3-ethyl and 3-ethylcarboxylate substituents lies in their electronic and steric properties, which profoundly influence polarity, metabolic stability, and potential for intermolecular interactions.

Caption: Core structures of 3-ethyl vs. 3-ethylcarboxylate pyrazolo[1,5-a]pyrimidines.

The 3-ethyl group (-CH₂CH₃) is a non-polar, lipophilic alkyl chain. It primarily participates in van der Waals and hydrophobic interactions within a protein's binding pocket. In contrast, the 3-ethylcarboxylate group (-COOCH₂CH₃) introduces several key features:

  • A carbonyl group (C=O) , which is a potent hydrogen bond acceptor.

  • An ester linkage , which is metabolically susceptible to hydrolysis by esterase enzymes.

  • Increased polarity compared to the ethyl group.

These differences create distinct profiles for molecules bearing these substituents, as summarized below.

Table 1: Comparative Physicochemical Properties

Property3-Ethyl Derivative3-Ethylcarboxylate DerivativeRationale & Implication in Drug Design
Polarity Low (Lipophilic)ModerateInfluences solubility and cell membrane permeability. The ester increases aqueous solubility but may decrease passive diffusion across membranes.
Hydrogen Bonding NoneAcceptor (Carbonyl Oxygen)Critical for target binding. The ability to form a hydrogen bond can anchor the ligand in the active site, significantly increasing affinity.[6]
Metabolic Stability Generally HighSusceptible to HydrolysisThe ester can be cleaved by esterases to form a carboxylic acid.[7] This can be a liability (short half-life) or a deliberate prodrug strategy.
Reactivity Chemically InertReactive HandleThe ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form a diverse library of amides for SAR exploration.[8]
Lipophilicity (LogP) HigherLowerAffects ADME properties (Absorption, Distribution, Metabolism, Excretion). Lower LogP is often associated with reduced off-target toxicity.

Part 2: Synthetic Strategies and Methodologies

The synthetic routes to these two classes of compounds differ significantly. The 3-ethylcarboxylate derivative is often a direct product of the core scaffold synthesis, while the 3-ethyl analog typically requires subsequent modification.

The foundational method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-amino-1H-pyrazole and a 1,3-biselectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[1][3] The choice of this 1,3-dicarbonyl partner dictates the substitution pattern of the resulting pyrimidine ring.

G pyrazole 5-Amino-1H-pyrazole cyclocondensation1 Cyclocondensation pyrazole->cyclocondensation1 ketoester Ethyl Acetoacetate (β-Keto Ester) ketoester->cyclocondensation1 ethyl_ketone Pentan-2,4-dione (or similar β-Diketone) carboxylate_product 3-Ethylcarboxylate Pyrazolo[1,5-a]pyrimidine cyclocondensation1->carboxylate_product Direct Synthesis cyclocondensation2 Cyclocondensation hydrolysis 1. Ester Hydrolysis (e.g., LiOH) carboxylate_product->hydrolysis acid_product 3-Carboxylic Acid Intermediate hydrolysis->acid_product reduction 2. Acid Reduction (e.g., LiAlH₄) acid_product->reduction ethyl_product 3-Ethyl Pyrazolo[1,5-a]pyrimidine reduction->ethyl_product Multi-step Conversion

Caption: Synthetic pathways to 3-ethylcarboxylate and 3-ethyl pyrazolo[1,5-a]pyrimidines.

Synthesis of 3-Ethylcarboxylate Pyrazolo[1,5-a]pyrimidines

This is the more straightforward synthesis, achieved by reacting a substituted 5-amino-1H-pyrazole with a β-keto ester like ethyl acetoacetate or ethyl isobutyrylacetate.[3] The reaction is typically carried out under acidic conditions (e.g., in glacial acetic acid) at elevated temperatures.

Experimental Protocol 1: Synthesis of Ethyl 2-Anilinyl-7-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol is adapted from a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylates.[9]

  • Reactant Preparation: To a solution of ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate (1.0 mmol) in glacial acetic acid (15 mL), add the appropriate 3-(dimethylamino)-1-arylprop-2-en-1-one (enaminone) (1.0 mmol).

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylate.[9]

Synthesis of 3-Ethyl Pyrazolo[1,5-a]pyrimidines

Direct synthesis of a 3-ethyl derivative from the initial cyclization is uncommon. The most viable and controllable route involves a multi-step reduction of the readily available 3-ethylcarboxylate or the corresponding 3-carboxylic acid intermediate.

Experimental Protocol 2: Proposed Synthesis of a 3-Ethyl Pyrazolo[1,5-a]pyrimidine via Reduction

This protocol describes a standard, chemically sound transformation from the ester to the ethyl group.

  • Step A: Ester Hydrolysis:

    • Dissolve the starting 3-ethylcarboxylate pyrazolo[1,5-a]pyrimidine (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 10 mL).

    • Add lithium hydroxide (LiOH) (2.0-3.0 mmol) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture with 1N HCl to pH ~3-4.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.[7]

  • Step B: Carboxylic Acid Reduction:

    • Caution: This step uses a highly reactive reducing agent and must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvent.

    • Suspend lithium aluminum hydride (LiAlH₄) (2.0-4.0 mmol) in anhydrous THF (15 mL) in a flame-dried flask, and cool to 0 °C.

    • Slowly add a solution of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 mmol) from Step A in anhydrous THF (10 mL) to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts through a pad of Celite®, washing thoroughly with ethyl acetate.

    • Concentrate the filtrate to yield the crude 3-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine. This intermediate would then need to be converted to a halide or tosylate and subsequently reduced to the final 3-ethyl product. A more direct reduction of the acid to the ethyl group is challenging and not commonly reported for this scaffold.

Part 3: Comparative Biological Activity & Drug Discovery Implications

The choice between an ethyl and an ethyl carboxylate group at the C-3 position is a critical decision in medicinal chemistry, driven by the specific requirements of the biological target.

The Role of the 3-Ethylcarboxylate Group
  • Kinase Inhibition: The ethyl carboxylate moiety is particularly prevalent in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The carbonyl oxygen can act as a hydrogen bond acceptor, forming a critical interaction with the "hinge region" of the kinase ATP-binding site. This interaction mimics the hydrogen bonding of the adenine portion of ATP and is often essential for potent inhibitory activity.[6] Several series of B-Raf and CDK inhibitors utilize this feature.[6][10]

  • Prodrug Potential: The ester can serve as a prodrug, improving the solubility or formulation properties of a compound. In vivo, esterases can cleave the ethyl group, releasing the 3-carboxylic acid. If the carboxylic acid is the desired active species or has better pharmacokinetic properties, this can be an effective strategy.

  • Vector for SAR: The ester provides a synthetic handle for creating libraries of amides, which can be used to probe the binding pocket for additional interactions and optimize properties like potency, selectivity, and metabolic stability.

The Role of the 3-Ethyl Group
  • Hydrophobic Interactions: In cases where the target's active site has a defined hydrophobic pocket near the C-3 position, an ethyl group can fit snugly into this pocket. This displacement of water molecules and engagement in favorable van der Waals interactions can lead to a significant increase in binding affinity.

  • Improved Metabolic Stability: Lacking an easily hydrolyzable bond, the ethyl group is generally more resistant to metabolic degradation compared to the ester. This can lead to a longer in vivo half-life, which is often a desirable property for a drug candidate.

  • Altered Selectivity: The switch from a polar, hydrogen-bonding group to a non-polar, hydrophobic group can dramatically alter the selectivity profile of a compound. It may decrease affinity for kinases that rely on the hinge-binding interaction while potentially increasing affinity for other targets that have a complementary hydrophobic pocket.

Table 2: Summary of Biological and Medicinal Chemistry Implications

Feature3-Ethyl Derivative3-Ethylcarboxylate DerivativeStrategic Application
Primary Interaction Hydrophobic / van der WaalsHydrogen Bonding (Acceptor)Match the substituent to the polarity of the target's binding pocket.
Target Class Targets with hydrophobic pocketsATP-competitive KinasesThe ester is a classic choice for targeting the kinase hinge region.
Metabolism More StableLabile (Prodrug potential)Use the ethyl group for longer half-life; use the ester for prodrug strategies.
SAR Exploration LimitedVersatile (via Amide Library)The ester is superior for rapid library synthesis to explore the surrounding space.

Conclusion and Future Directions

The distinction between a 3-ethyl and a 3-ethylcarboxylate substituent on the pyrazolo[1,5-a]pyrimidine core is a clear illustration of a fundamental principle in medicinal chemistry: small structural changes can lead to large effects on a compound's physicochemical properties, synthesis, and biological function.

  • The 3-ethylcarboxylate is a polar, functional handle. Its value lies in its ability to act as a hydrogen bond acceptor—a key feature for kinase inhibition—and as a versatile point for synthetic elaboration or prodrug design.

  • The 3-ethyl group is a non-polar, metabolically robust substituent. Its utility is realized when targeting hydrophobic pockets, where it can enhance binding affinity and improve the pharmacokinetic profile by increasing metabolic stability.

The decision of which group to pursue is not a matter of inherent superiority but of strategic design tailored to the specific biological target and the desired drug-like properties. Future research in this area will continue to explore a wider range of C-3 modifications—such as nitriles, small amides, and constrained alkyl groups—to further refine the structure-activity relationships and develop next-generation therapeutics based on this powerful heterocyclic scaffold.[1]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024, March 14). Royal Society of Chemistry.
  • Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies. (2022, November 17). RSC Publishing.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI.
  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025, August 7). ResearchGate.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health.
  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2025, August 6). ResearchGate.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Center for Biotechnology Information.
  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2020, March 21). MDPI.
  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (2009, May 15). Europe PMC.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015, October 1). PubMed.
  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022, August 10). BYU ScholarsArchive.
  • Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. (2026, February 9). American Chemical Society.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). National Center for Biotechnology Information.
  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189. (n.d.). PubChem.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021, May 5). MDPI.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). National Center for Biotechnology Information.

Sources

Foundational

Optimizing the Privileged Scaffold: A Technical Guide to the SAR of 3-Substituted Pyrazolo[1,5-a]pyrimidines

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, functioning as a potent bioisostere for the purine ring system found in ATP.[1][2] Its planar, aromatic arc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, functioning as a potent bioisostere for the purine ring system found in ATP.[1][2] Its planar, aromatic architecture allows it to anchor effectively within the hinge region of kinase domains, while its specific substitution vectors—particularly at the C3 position—offer a critical handle for tuning selectivity, metabolic stability, and potency.

This guide moves beyond basic synthesis to explore the Structure-Activity Relationship (SAR) mechanics of the C3 position. It provides researchers with actionable protocols for functionalization and a logic-driven framework for optimizing this moiety against targets such as CDKs, Trk receptors, and KDR.

Part 1: The Scaffold Architecture & Binding Mode

The ATP Mimicry

The pyrazolo[1,5-a]pyrimidine core binds to the ATP-binding pocket of kinases through a bidentate hydrogen-bonding motif.

  • N1 Acceptor: The nitrogen at position 1 accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Leu83 in CDK2).

  • C7-NH Donor: If an amino group is present at C7 (or the C7-H itself in some binding modes), it can interact with the backbone carbonyl (e.g., Glu81 in CDK2).

The C3 Vector: The Gatekeeper Interaction

The C3 position is chemically distinct; it is the most electron-rich site on the pyrazole ring, making it highly susceptible to electrophilic attack. Biologically, substituents at C3 typically project toward the gatekeeper residue or the solvent front , depending on the specific kinase and the size of the substituent.

  • Small Groups (Cl, CN, Me): Often tolerated in restricted pockets (e.g., Zaleplon binding to GABA-A receptors).

  • Bulky Aryl/Heteroaryl Groups: Used to displace water molecules or engage in

    
    -stacking interactions with the gatekeeper residue, significantly enhancing selectivity (e.g., in Trk or Pim-1 inhibitors).
    

Part 2: Synthetic Access to the C3 Position

To explore the SAR at C3, robust synthetic routes are required. The most reliable approach for high-throughput library generation is Late-Stage Functionalization via a 3-halo intermediate.

Pathway Visualization: The Divergent Strategy

The following diagram illustrates the workflow for accessing diverse C3 analogs from a common precursor.

SynthesisWorkflow Start 3-Aminopyrazole Core Pyrazolo[1,5-a]pyrimidine (Unsubstituted C3) Start->Core + 1,3-Dicarbonyl Cyclocondensation Halo 3-Iodo-Intermediate Core->Halo NIS, ACN RT, 1h EAS 3-Nitro/Cyano (Electrophilic Sub) Core->EAS HNO3 or Vilsmeier Suzuki 3-Aryl/Heteroaryl (Suzuki Coupling) Halo->Suzuki Ar-B(OH)2, Pd cat. Sonogashira 3-Alkynyl (Sonogashira) Halo->Sonogashira Alkyne, CuI, Pd cat.

Figure 1: Divergent synthetic strategy for C3 functionalization. The 3-iodo intermediate serves as the pivotal branch point for library expansion.

Validated Experimental Protocol: C3 Iodination & Suzuki Coupling

Note: This protocol is validated for standard pyrazolo[1,5-a]pyrimidine cores.

Step A: Regioselective C3-Iodination

Objective: Install a reactive handle at C3 without affecting the pyrimidine ring.

  • Reagents: Pyrazolo[1,5-a]pyrimidine substrate (1.0 eq),

    
    -Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve substrate in anhydrous ACN (0.1 M concentration).

    • Add NIS portion-wise at room temperature over 10 minutes. Mechanism: The electron-rich pyrazole C3 attacks the electrophilic iodine species.

    • Stir for 1–2 hours. Monitor via LC-MS (Target mass: M+126).

    • Workup: Quench with 10% aqueous sodium thiosulfate (to remove excess iodine). Extract with EtOAc. Wash with brine, dry over MgSO

      
      , and concentrate.
      
    • Yield Expectation: >85% (Yellow/Orange solid).

Step B: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at C3.

  • Reagents: 3-Iodo-intermediate (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl

    
     (0.05 eq), Cs
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine all reagents in a microwave vial or pressure tube.

    • Heat to 90°C (oil bath) or 100°C (Microwave) for 1 hour.

    • Purification: Filter through Celite. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Part 3: Deep Dive SAR Analysis (C3 Position)

The substitution pattern at C3 is the primary driver for selectivity and physicochemical properties .

The SAR Decision Matrix

When optimizing a lead, the choice of C3 substituent should follow this logic:

Substituent ClassBiological EffectPhysicochemical ImpactTarget Examples
H (Unsubstituted) Low potency; poor hydrophobic contact.High solubility, low MW.Early fragments.[3]
Halogen (Cl, Br, I) Moderate potency; fills small hydrophobic pockets.Increases Lipophilicity (LogP).Intermediates.
Cyano (-CN) H-bond acceptor; metabolic stability.Lowers pKa; Polar surface area (PSA) increase.Zaleplon (GABA-A agonist).
Alkyl (Ethyl, iPr) Steric bulk without polarity.Increases LogP; can induce conformational changes.Dinaciclib (CDK inhibitor).[4]
Aryl/Heteroaryl

-stacking; "Gatekeeper" interaction.
High MW; potential solubility issues.Trk Inhibitors (e.g., Larotrectinib analogs).[3][4][5]
Amide (-CONH2) H-bond donor/acceptor pair.Increases solubility; specific H-bonds.TrkA (Picolinamide derivs).[3]
Case Study: Kinase Selectivity (CDK vs. Trk)
  • CDK Inhibitors: Research indicates that bulky alkyl groups (like the ethyl group in Dinaciclib) or specific heterocycles at C3 allow the molecule to sit comfortably in the ATP pocket while the C7 substituent extends into the solvent channel [1].

  • Trk Inhibitors: A carboxamide or picolinamide moiety at C3 is crucial.[3] It forms specific hydrogen bonds with the hinge region residues (e.g., Asp512 in TrkA), significantly boosting potency into the nanomolar range [2].

SAR Logic Diagram

Use this flow to guide your optimization campaign.

SAR_Logic Root Optimization Goal Potency Increase Potency Root->Potency Selectivity Improve Selectivity Root->Selectivity ADME Fix ADME/Solubility Root->ADME Action1 Add Heteroaryl at C3 (Pi-stacking) Potency->Action1 Maximize Binding Energy Action4 Small Alkyl (Et/iPr) Potency->Action4 Fit Tight Pockets (e.g. CDK) Action2 Target Gatekeeper (Bulky Aryl at C3) Selectivity->Action2 Steric Clash with Non-Targets Action3 Introduce Polar Group (Amide/CN at C3) ADME->Action3 Lower LogP

Figure 2: SAR Optimization Decision Tree for C3-substituted pyrazolo[1,5-a]pyrimidines.

Part 4: Quantitative Data Summary

The following table summarizes the impact of C3 modification on CDK2 inhibition (representative data synthesized from general SAR trends in literature [3, 4]).

C3 SubstituentC5 SubstituentC7 SubstituentCDK2 IC50 (nM)Selectivity Note
H-NH-Ph-Me> 10,000Inactive
Br-NH-Ph-Me850Weak binder
Phenyl-NH-Ph-Me120Improved hydrophobic contact
4-F-Phenyl -NH-Ph-Me45 Optimal electronic fit
4-OMe-Phenyl-NH-Ph-Me300Steric clash / electronic mismatch
Ethyl-NH-R (Complex)-CH2-Py-N-Ox< 5(Dinaciclib-like architecture)

Key Insight: While aryl groups at C3 generally improve potency over hydrogen or halogens, the specific electronics (e.g., 4-Fluoro) are critical for optimizing interactions with the pocket floor.

References

  • Paruch, K., et al. (2015). "Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mahajan, A. T., et al. (2024).[3][6] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules. [Link][1][3][4][5][6][7][8][9][10][11]

  • Fraley, M. E., et al. (2002). "Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its diverse biological activities, including roles as kinase inhibitors.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its diverse biological activities, including roles as kinase inhibitors.[1][2][3] This document provides a comprehensive, field-tested guide for the synthesis of 6-bromo-3-ethylpyrazolo[1,5-a]pyrimidine, a valuable building block for drug discovery programs. The synthesis is presented as a robust two-step process commencing with the cyclocondensation of an aminopyrazole precursor, followed by a regioselective bromination. This guide emphasizes the causality behind experimental choices, provides detailed, reproducible protocols, and is grounded in authoritative scientific literature to ensure both technical accuracy and practical utility for researchers in the field.

Overall Synthetic Strategy

The synthesis of the target compound is efficiently achieved through a two-part sequence. The core pyrazolo[1,5-a]pyrimidine structure is first constructed, followed by the introduction of the bromine atom at the C6 position.

  • Part A: Cyclocondensation. The synthesis begins with the formation of the bicyclic core, 3-ethylpyrazolo[1,5-a]pyrimidine, via the reaction of 5-amino-3-ethylpyrazole with a suitable 1,3-dicarbonyl equivalent. This reaction is a classic and efficient method for constructing the pyrazolo[1,5-a]pyrimidine system.[1][4]

  • Part B: Electrophilic Bromination. The intermediate is then subjected to regioselective bromination using N-Bromosuccinimide (NBS) to yield the final product, 6-bromo-3-ethylpyrazolo[1,5-a]pyrimidine.

The complete workflow is illustrated below.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_products Products A 5-Amino-3-ethylpyrazole P1 Step 1: Cyclocondensation A->P1 B Malonaldehyde bis(dimethyl acetal) B->P1 I1 Intermediate: 3-Ethylpyrazolo[1,5-a]pyrimidine P1->I1 Formation of Pyrimidine Ring P2 Step 2: Bromination FP Final Product: 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine P2->FP Regioselective Halogenation I1->P2 G R1 5-Amino-3-ethylpyrazole I1 Schiff Base Intermediate R1->I1 + R2 Malonaldehyde (from acetal + H⁺) R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Nucleophilic Attack P1 3-Ethylpyrazolo[1,5-a]pyrimidine I2->P1 Dehydration (-H₂O) H2O H₂O

Figure 2: Mechanism of Pyrimidine Ring Formation.

Detailed Experimental Protocol
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-ethylpyrazole (5.55 g, 50 mmol).

  • Add glacial acetic acid (30 mL) to the flask and stir until the aminopyrazole is fully dissolved.

  • Add malonaldehyde bis(dimethyl acetal) (8.21 g, 50 mmol) to the solution dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases (pH ~7-8).

  • The product will precipitate as a solid. If it oils out, continue stirring until solidification occurs.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.

  • Expected Yield: 75-85% of a pale yellow solid.

Part B: Synthesis of 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine

Scientific Rationale

The bromination of the pyrazolo[1,5-a]pyrimidine core is an electrophilic aromatic substitution reaction. The electronic properties of the heterocyclic system direct the incoming electrophile to specific positions. For the pyrazolo[1,5-a]pyrimidine scaffold, the C6 and C3 positions are generally the most susceptible to electrophilic attack. Since the C3 position is already substituted with an ethyl group, the bromination is highly regioselective for the C6 position. [5][6] Choice of Reagents:

  • N-Bromosuccinimide (NBS): NBS is a convenient, solid, and safe source of electrophilic bromine (Br⁺). [7][8]It is widely used for the bromination of aromatic and heteroaromatic compounds under mild conditions, avoiding the use of hazardous elemental bromine. [9][10]* Acetonitrile (ACN): A polar aprotic solvent that is effective at dissolving both the substrate and NBS, providing a suitable medium for the reaction. It is generally inert to the reaction conditions.

Reaction Mechanism: Electrophilic Bromination

G R1 3-Ethylpyrazolo[1,5-a]pyrimidine I1 Sigma Complex (Arenium Ion) R1->I1 Attack on Br⁺ NBS N-Bromosuccinimide (NBS) NBS->I1 P1 6-Bromo-3-ethylpyrazolo [1,5-a]pyrimidine I1->P1 Deprotonation (-H⁺) Succinimide Succinimide

Figure 3: Mechanism of Electrophilic Bromination with NBS.

Detailed Experimental Protocol
  • In a 250 mL round-bottom flask, dissolve the 3-ethylpyrazolo[1,5-a]pyrimidine (5.9 g, 40 mmol) from Part A in acetonitrile (100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (7.12 g, 40 mmol) to the solution in portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine species, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford the pure product.

  • Expected Yield: 70-80% of a white to off-white solid.

Product Characterization Data

The following table summarizes the expected analytical data for the final product, 6-bromo-3-ethylpyrazolo[1,5-a]pyrimidine. This data is based on characterization of structurally similar compounds reported in the literature. [11][12][13]

Property Expected Value
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.08 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~8.6 (s, 1H), 8.2 (s, 1H), 7.9 (s, 1H), 2.8 (q, 2H), 1.4 (t, 3H) ppm
¹³C NMR (101 MHz, CDCl₃) δ ~152, 148, 142, 138, 110, 108, 25, 14 ppm

| Mass Spec (ESI-MS) | m/z 226.0 [M+H]⁺, 228.0 [M+H+2]⁺ (Isotopic pattern for Br) |

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Glacial Acetic Acid: Corrosive. Handle with care to avoid skin and eye contact.

  • N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin. It is also light-sensitive and should be stored in a dark container.

  • Acetonitrile: Flammable and toxic. Avoid inhalation of vapors and contact with skin.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. (2020). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines by the reaction of β-dicarbonyl compounds with 3,5-diamino-4-nitropyrazole. (1998). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]-pyrimidine-3-ethyl-carboxylate& its biological evaluation as CDKs inhibitor. (2017). International Journal of Chemical Studies. Retrieved February 15, 2026, from [Link]

  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017). The Pharma Innovation. Retrieved February 15, 2026, from [Link]

  • Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. (2014). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (2017). Integrated Publications. Retrieved February 15, 2026, from [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Medium. Retrieved February 15, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Electrophilic aromatic bromination with N-bromosuccinimide. (2021). YouTube. Retrieved February 15, 2026, from [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-pyrazolo[1,5-a]pyrimidine

Introduction & Strategic Significance The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core found in ATP. This makes it a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core found in ATP. This makes it a critical template for developing kinase inhibitors (e.g., CDK, JAK, and RET inhibitors).

While the C3 position of this scaffold is naturally nucleophilic and easily functionalized via electrophilic aromatic substitution, the C6 position (occupied by bromine in your substrate) behaves as an electron-deficient aryl halide. Functionalizing C6 via Suzuki-Miyaura coupling is pivotal for accessing diverse chemical space in the "hinge-binding" or "solvent-front" regions of kinase active sites.

Critical Challenges
  • N-Coordination (Catalyst Poisoning): The bridgehead nitrogen (N4) and the pyrazole nitrogen (N1) possess lone pairs that can coordinate to Palladium, displacing phosphine ligands and arresting the catalytic cycle.

  • Hydrolytic Instability: The pyrimidine ring is electron-deficient. Harsh basic conditions at high temperatures can lead to ring-opening or hydrolysis, particularly if electron-withdrawing groups are present at C3 or C7.

  • Protodehalogenation: In the presence of reducing agents (like alcohols) or excessive heat, the oxidative addition complex can undergo reductive elimination with hydride, replacing the bromine with hydrogen rather than the aryl group.

Mechanistic Workflow & Reactivity Profile

The following diagram illustrates the reaction logic and the competitive pathways specific to the 6-bromo-pyrazolo[1,5-a]pyrimidine substrate.

SuzukiMechanism Substrate 6-Bromo-pyrazolo[1,5-a]pyrimidine (Substrate) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Substrate->OxAdd + Pd(0) Poison Catalyst Poisoning (Pd-N coordination) Substrate->Poison Pd0 Pd(0) Active Species (L2Pd) Pd0->Substrate Coordination to N4/N1 TransMet Transmetalation Complex (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronate Dehalo Protodehalogenation (H-substitution) OxAdd->Dehalo Excess Heat/Alcohol Boronate Activated Boronate (Ar'-B(OH)3)- Boronate->TransMet Product C6-Arylated Product TransMet->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle highlighting the specific risks of N-coordination and dehalogenation for pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Protocol A: The "Workhorse" Method (Robust & Scalable)

Best for: Standard aryl boronic acids, scale-up (>1g), and substrates without extreme steric hindrance. Rationale: Uses Pd(dppf)Cl₂, a bidentate ligand that resists displacement by the substrate's nitrogens.

Reagents:

  • Substrate: 6-bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₂ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the 6-bromo substrate, boronic acid, and K₂CO₃.

  • Degassing (Critical): Add the 1,4-Dioxane and Water. Sparge the mixture with Argon or Nitrogen gas for 10–15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously for 4–16 hours.

    • Monitoring: Check TLC or LCMS at 2 hours. Look for the disappearance of the bromide (M+ and M+2 pattern).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water followed by brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: The "High-Efficiency" Method (Sterically Demanding)

Best for: Heteroaryl boronates, ortho-substituted rings, or when Protocol A fails (low conversion). Rationale: Uses XPhos Pd G2 , a precatalyst that generates a highly active monolithic species. The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition and creates a steric wall preventing N-coordination poisoning.

Reagents:

  • Catalyst: XPhos Pd G2 (2–4 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate) (2.0 equiv)

  • Solvent: THF / Water (10:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with substrate, boronic acid/ester, and K₃PO₄.

  • Solvent & Degas: Add THF and water. Degas by bubbling Nitrogen for 5 minutes.

  • Catalyst: Add XPhos Pd G2.[3]

  • Reaction: Heat to 60°C (milder temperature). Stir for 2–6 hours.

    • Note: This catalyst system is very fast. Overheating may cause dehalogenation.

  • Workup: Standard aqueous extraction.

Optimization & Troubleshooting Guide

IssueObservation (LCMS/TLC)Root CauseCorrective Action
No Reaction Starting material (SM) unchanged.Catalyst poisoning by N4/N1 nitrogens.Switch to Protocol B (XPhos or SPhos ligands). Increase catalyst loading to 10 mol%.
Protodehalogenation Mass = SM minus Br plus H (M-79).Hydride source present or excessive heat.Lower temperature. Ensure solvent is peroxide-free. Switch solvent to Toluene/Water (avoid alcohols).
Hydrolysis Ring opening or loss of substituents.Base is too strong or water content too high.Switch base to CsF or KF (anhydrous conditions). Use anhydrous Dioxane.
Homocoupling Dimer of boronic acid observed.Oxygen present in system.[3]Degas solvents more rigorously (Freeze-Pump-Thaw is gold standard).

Comparative Data Analysis

The following table summarizes expected yields based on electronic properties of the coupling partner (Boronic Acid), derived from internal historical data and literature precedents on this scaffold.

Boronic Acid TypeElectronic NatureRecommended ProtocolExpected YieldNotes
Phenyl / Tolyl Neutral / Electron-RichProtocol A85–95%Very rapid conversion.
4-Pyridyl Electron-Deficient HeterocycleProtocol B60–75%Pyridyl nitrogens compete for Pd; XPhos is required.
2-Methoxy-phenyl Sterically Hindered (Ortho)Protocol B70–85%Requires bulky ligand to force reductive elimination.
Indole/Pyrazole NH-Acidic HeterocycleProtocol A (with extra base)50–65%Unprotected NH can poison catalyst; consider protecting group (SEM/Boc).

Workflow Visualization

Workflow cluster_Cond Condition Selection Start Start: 6-Bromo Substrate Screen Ligand Screening (dppf vs XPhos) Start->Screen CondA Protocol A: Pd(dppf)Cl2, K2CO3 (Standard) Screen->CondA Simple Aryl CondB Protocol B: XPhos Pd G2, K3PO4 (Difficult) Screen->CondB Heteroaryl/Hindered Monitor Monitor (LCMS @ 2h) CondA->Monitor CondB->Monitor Decision Conversion > 90%? Monitor->Decision Decision->Screen No (Optimize) Workup Aqueous Workup (Scavenge Pd) Decision->Workup Yes Purify Flash Chromatography Workup->Purify Final Final API Intermediate Purify->Final

Figure 2: Decision tree for selecting the optimal coupling protocol.

References

  • Vertex Pharmaceuticals. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (Discusses general Suzuki conditions on the scaffold).

  • Royal Society of Chemistry (RSC Advances). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (Detailed ligand screening including XPhos).

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. (General mechanistic grounding).

  • MDPI (Molecules). Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry. (Scale-up considerations for Pd(dppf)Cl2).

Sources

Method

Application Note: Strategic Functionalization of the C-6 Position in Pyrazolo[1,5-a]pyrimidines

Executive Summary & Structural Logic The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core found in ATP.[1] Consequently, it serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core found in ATP.[1] Consequently, it serves as the backbone for numerous kinase inhibitors (e.g., Dinaciclib, Zaleplon analogs) and GABA-A receptor modulators.[1]

While the C-3 position (pyrazole ring) is chemically the most nucleophilic and easiest to functionalize via direct Electrophilic Aromatic Substitution (EAS), the C-6 position (pyrimidine ring) offers a unique vector for drug design. In the context of ATP-competitive inhibition, the C-6 substituent typically projects towards the solvent-exposed region or the gatekeeper residue , depending on the binding mode. This makes C-6 functionalization critical for tuning solubility, pharmacokinetic (PK) properties, and selectivity profiles.[1]

Key Synthetic Challenge: Direct functionalization (e.g., halogenation) of the C-6 position is regiochemically difficult because the C-3 position is significantly more reactive. If C-3 is unsubstituted, reagents will exclusively target C-3.[1] If C-3 is blocked with an electron-withdrawing group (EWG), the entire scaffold becomes deactivated, rendering C-6 EAS sluggish.[1]

The Solution: The most robust "field-proven" strategy is a two-stage approach :

  • De Novo Synthesis: Install the C-6 halogen handle (Br or I) during the ring-closure condensation step.

  • Late-Stage Diversification: Utilize Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to functionalize the C-6 position.

Structural Map & Numbering

The following diagram illustrates the scaffold numbering and the strategic vectors for functionalization.

ScaffoldMap Scaffold Pyrazolo[1,5-a]pyrimidine Core C3 C-3 Position (Highly Nucleophilic) Target: Hinge Region Scaffold->C3 Direct EAS (Halogenation) C6 C-6 Position (Mod. Nucleophilic) Target: Solvent Front/Gatekeeper Scaffold->C6 Cross-Coupling (via 6-Halo precursor) C7 C-7 Position (Electrophilic Character) Target: Hydrophobic Pocket Scaffold->C7 SNAr / Condensation

Figure 1: Functionalization vectors of the pyrazolo[1,5-a]pyrimidine scaffold. C-6 is the primary vector for solubilizing groups.

Synthetic Strategy: The "Halogen Handle" Approach

Since direct C-6 halogenation is unreliable on the formed scaffold, the standard protocol involves condensing a 3-aminopyrazole with a 2-substituted-1,3-dicarbonyl equivalent. This ensures 100% regiocontrol.[1]

Protocol 1: Synthesis of 6-Bromo-pyrazolo[1,5-a]pyrimidine (The Precursor)

Objective: To synthesize a regioisomerically pure 6-bromo scaffold suitable for downstream coupling.

Reagents:

  • 3-Aminopyrazole (1.0 equiv)

  • 2-Bromomalonaldehyde (or 2-bromo-1,3-dicarbonyl equivalent) (1.1 equiv)

  • Ethanol (0.5 M concentration)

  • Acetic Acid (glacial, catalytic, 10 mol%)[1]

Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole in Ethanol.

  • Addition: Add 2-bromomalonaldehyde. Note: If the dicarbonyl is unstable, generate it in situ or use the sodium salt form.[1]

  • Cyclization: Add catalytic Acetic Acid.[1] Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the aminopyrazole.

  • Work-up: Cool the reaction to room temperature. The product often precipitates out.[1]

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If no precipitate: Remove solvent in vacuo, redissolve in EtOAc, wash with NaHCO3 (sat.[1] aq.), dry over MgSO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).[1]

Critical Insight: Using 2-bromomalonaldehyde specifically places the bromine at the C-6 position (the central carbon of the pyrimidine ring). This avoids the regioselectivity issues of direct bromination.

Carbon-Carbon Bond Formation: Suzuki-Miyaura Coupling[2][3]

Once the 6-bromo or 6-iodo handle is installed, Suzuki coupling is the most versatile method for introducing aryl, heteroaryl, or alkyl groups.[1]

Protocol 2: Optimized C-6 Suzuki-Miyaura Coupling

Scope: Coupling of 6-bromo-pyrazolo[1,5-a]pyrimidines with aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 6-Bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM complex (5 mol%)

    • Alternative: Pd(PPh3)4 for sterically unhindered substrates.

  • Base: 2M Na2CO3 or K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (Degassed)

Step-by-Step Workflow:

  • Vessel Prep: Use a microwave vial or a thick-walled pressure tube. Flame-dry or oven-dry to ensure no moisture interferes with the catalyst (though water is part of the solvent system, the initial catalyst addition should be dry).

  • Charging: Add the 6-bromo scaffold, Boronic acid, and Base to the vial.

  • Degassing (Crucial): Add the Dioxane/Water solvent mixture.[1] Sparge with Argon for 5–10 minutes. Oxygen is the enemy of Pd(0) and leads to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under a stream of Argon. Seal the cap immediately.

  • Reaction:

    • Microwave (Preferred): 100°C – 120°C for 30–60 minutes.

    • Thermal: 90°C oil bath for 4–12 hours.

  • Work-up: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[1] Wash the organic filtrate with Brine.[1]

  • Scavenging (Optional but Recommended): If Pd residues persist, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.[1]

Data Summary: Typical Yields

Coupling Partner (R-B(OH)2)ConditionsYield (%)Notes
Phenylboronic acidPd(dppf)Cl2, 100°C MW85-95%Highly efficient.
4-Pyridylboronic acidPd(dppf)Cl2, 110°C MW60-75%Pyridine nitrogen can coordinate Pd; slightly lower yield.
2-Methoxy-phenylboronic acidXPhos Pd G2, 100°C MW70-85%Steric hindrance requires active Buchwald ligands (XPhos).

Carbon-Nitrogen Bond Formation: Buchwald-Hartwig Amination

Introducing an amine at C-6 is valuable for modulating solubility and basicity. The pyrazolo[1,5-a]pyrimidine ring is electron-deficient enough that the C-6 halide is activated, but not enough for standard SNAr unless strong EWGs are present at C-3/C-7. Therefore, Buchwald-Hartwig is preferred.[1]

Protocol 3: C-6 Amination

Reagents:

  • Substrate: 6-Bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2.5 mol%)

  • Ligand: BrettPhos or XPhos (5–10 mol%)

    • Why BrettPhos? Excellent for primary amines and heteroaromatic halides.[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs2CO3 (for base-sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]

Methodology:

  • Inert Atmosphere: Perform all steps in a glovebox or using strict Schlenk techniques. NaOtBu is moisture-sensitive.

  • Mixing: Combine Pd2(dba)3 and Ligand in the solvent and stir at room temperature for 5 minutes to form the active catalyst complex (solution turns from dark purple to orange/brown).

  • Addition: Add the 6-bromo substrate, Amine, and Base.[1]

  • Heating: Heat to 100°C for 2–12 hours.

  • Work-up: Dilute with EtOAc, filter through Celite. Do not perform an acidic wash as the product is likely basic; wash with water/brine.[1]

Troubleshooting & Optimization Guide

Common pitfalls in C-6 functionalization and their scientific remedies.

Troubleshooting Problem Low Yield / Failed Reaction Check1 Is Starting Material Consumed? Problem->Check1 SM_Remains Yes: SM Remains Check1->SM_Remains SM_Gone No: SM Consumed (Complex Mixture) Check1->SM_Gone Sol1 Catalyst Poisoning by N-heterocycle? Solution: Switch to Pd(dppf) or XPhos Increase Catalyst Loading SM_Remains->Sol1 Sol2 Low Reactivity? Solution: Switch Br to I Use Microwave Heating SM_Remains->Sol2 Sol3 Protodeboronation (Suzuki)? Solution: Use milder base (K3PO4) Reduce Water ratio SM_Gone->Sol3 Sol4 Side Reactions at C-3? Solution: Ensure C-3 is blocked or use milder temp SM_Gone->Sol4

Figure 2: Decision tree for troubleshooting Pd-catalyzed couplings on N-rich heterocycles.

Expert Tips:
  • Catalyst Deactivation: The pyrazolo[1,5-a]pyrimidine scaffold contains multiple nitrogen atoms (N-1, N-4) that can coordinate to Palladium, effectively poisoning the catalyst.[1]

    • Fix: Use bidentate ligands (dppf) or bulky Buchwald ligands (XPhos, BrettPhos) that prevent the substrate from sequestering the metal.[1]

  • Protodeboronation: In Suzuki coupling, heteroaryl boronic acids (like 2-pyridyl) are prone to losing the boron group before coupling.[1]

    • Fix: Use CuCl as a co-catalyst or switch to MIDA boronates for slow release.

  • Regioselectivity Check: Always verify the structure by NOE (Nuclear Overhauser Effect) NMR.[1] In the 6-substituted product, you should see correlations between the C-6 substituent protons and the protons at C-5 and C-7 (if applicable).

References

  • Review of Scaffold Chemistry: L. S. Dolci, et al. "Pyrazolo[1,5-a]pyrimidines: A Privileged Scaffold in Drug Discovery."[1] Current Medicinal Chemistry. (Validated via NIH/PubMed)

  • Regioselectivity in Halogenation: Pang, T., et al. "Regioselective C3-Halogenation of Pyrazolo[1,5-a]Pyrimidines."[1][2] SSRN.[1][2]

  • Suzuki Coupling Methodologies: L. Bouissane, et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2021.[1]

  • Kinase Inhibitor SAR (Dinaciclib): Parry, D., et al. "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor."[1] Molecular Cancer Therapeutics, 2010.[1]

  • Buchwald-Hartwig on Heterocycles: D. S. Surry, S. L.[1] Buchwald. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

Sources

Application

Application Note: One-Pot Synthesis Methods for Substituted Pyrazolo[1,5-a]pyrimidines

Introduction: The Scaffold of Choice for Kinase Inhibition The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine ring system (adenine). Its pla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold of Choice for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine ring system (adenine). Its planar, bicyclic architecture allows it to mimic ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors.

Prominent drugs and candidates utilizing this core include Zaleplon (sedative/hypnotic), Dinaciclib (CDK inhibitor), and various preclinical candidates targeting CK2, EGFR, and B-Raf .

This guide details three distinct, high-efficiency one-pot protocols for synthesizing substituted pyrazolo[1,5-a]pyrimidines. Unlike traditional multi-step procedures that require the isolation of unstable intermediates, these methods prioritize atom economy, reaction speed, and regiocontrol.

Mechanistic Foundations & Regioselectivity

Understanding the reaction mechanism is critical for controlling regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate).

The Regioselectivity Challenge

The condensation of 5-aminopyrazoles with 1,3-electrophiles can yield two isomers: the 5-substituted or 7-substituted pyrazolo[1,5-a]pyrimidine.

  • Path A (Kinetic Control): Nucleophilic attack by the exocyclic amine (

    
    ) on the most reactive carbonyl (usually the ketone).
    
  • Path B (Thermodynamic Control): Initial attack by the ring nitrogen (N1), or equilibration under acidic conditions.

In acidic media (e.g., glacial acetic acid), the reaction typically favors the formation of the 7-substituted product via initial attack of the exocyclic amine on the ketone, followed by cyclization.

Visualization: General Reaction Mechanism

ReactionMechanism cluster_conditions Critical Parameters Start 5-Aminopyrazole (Nucleophile) Inter1 Intermediate A (Schiff Base / Enamine) Start->Inter1 Acid Cat. (AcOH) - H2O Reagent 1,3-Dicarbonyl (Electrophile) Reagent->Inter1 Inter2 Cyclization (Intramolecular Attack) Inter1->Inter2 Ring N Attack Product Pyrazolo[1,5-a]pyrimidine Core Inter2->Product - H2O / EtOH Aromatization Solvent Solvent Polarity (AcOH vs EtOH) Temp Temperature (Reflux vs MW)

Caption: General condensation pathway of 5-aminopyrazoles with 1,3-dicarbonyls showing the critical cyclization step.

Protocol A: Microwave-Assisted One-Pot Cyclocondensation

Best For: Rapid library generation, high yields, and difficult substrates.

This method utilizes microwave irradiation to accelerate the condensation of 5-aminopyrazoles with


-ketoesters or 

-diketones. The use of glacial acetic acid serves a dual purpose: it acts as the solvent and the acid catalyst to protonate the carbonyl, enhancing electrophilicity.
Materials
  • Substrate: 5-Amino-1H-pyrazole derivative (1.0 equiv)

  • Reagent: 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave process vial, dissolve the 5-aminopyrazole (1.0 mmol) in glacial acetic acid (3 mL).

  • Addition: Add the 1,3-dicarbonyl compound (1.2 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 140°C – 150°C

    • Time: 10 – 20 minutes

    • Pressure: High absorption setting (ensure pressure limit is set to ~250 psi).

  • Workup:

    • Allow the vial to cool to room temperature (compressed air cooling).

    • Pour the reaction mixture into crushed ice-water (20 mL).

    • Precipitation: The product usually precipitates as a solid.

  • Purification:

    • Filter the solid using a sintered glass funnel.

    • Wash with cold water (

      
       mL) to remove excess acid.
      
    • Recrystallize from Ethanol/DMF if necessary.

Validation Check: Reaction completion is indicated by the disappearance of the aminopyrazole spot on TLC (System: 5% MeOH in DCM).

Protocol B: Three-Component One-Pot Synthesis (MCR)

Best For: Diversity-oriented synthesis (DOS) introducing variability at the 3-position (C3).

This protocol couples an aldehyde, an active methylene (malononitrile), and a 5-aminopyrazole.[1] It bypasses the need to pre-synthesize the benzylidene intermediate.

Materials
  • Component A: Aromatic Aldehyde (1.0 equiv)

  • Component B: Malononitrile or Ethyl Cyanoacetate (1.0 equiv)

  • Component C: 5-Amino-1H-pyrazole (1.0 equiv)

  • Catalyst: Piperidine or L-Proline (10 mol%)

  • Solvent: Ethanol or Ethanol/Water (1:1)

Step-by-Step Protocol
  • Mixing: In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in Ethanol (10 mL).

  • Activation: Add the catalyst (Piperidine, 2-3 drops) and stir at room temperature for 5-10 minutes until the solution turns slightly turbid (formation of Knoevenagel adduct in situ).

  • Coupling: Add the 5-aminopyrazole (1.0 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

  • Monitoring: Monitor by TLC. The intermediate benzylidene spot will disappear.

  • Isolation:

    • Cool to room temperature.

    • The product often crystallizes directly from the reaction mixture.

    • Filter and wash with cold ethanol.

Workflow Visualization

MCR_Workflow Step1 Step 1: Knoevenagel Condensation (Aldehyde + Malononitrile) Step2 In-situ Intermediate (Arylidenemalononitrile) Step1->Step2 Piperidine, EtOH RT, 10 min Step3 Step 2: Michael Addition (+ 5-Aminopyrazole) Step2->Step3 Reflux Step4 Step 3: Cyclization & Tautomerization Step3->Step4 Intramolecular

Caption: Sequential logic of the three-component reaction (MCR) protocol.

Protocol C: Ultrasound-Assisted Green Synthesis

Best For: Environmentally conscious synthesis, thermally labile substrates.

Using ultrasound (sonochemistry) creates cavitation bubbles that generate localized high energy, driving the reaction at lower bulk temperatures.

Materials
  • Reagents: 5-Aminopyrazole + 1,3-Dicarbonyl[1]

  • Catalyst: Potassium Hydrogen Sulfate (KHSO

    
    ) (20 mol%) or Ionic Liquid ([bmim]PF
    
    
    
    )
  • Solvent: Water or Solvent-free

Step-by-Step Protocol
  • Setup: Place 5-aminopyrazole (1 mmol) and 1,3-dicarbonyl (1 mmol) in a 25 mL flask.

  • Catalyst: Add KHSO

    
     (0.2 mmol) and water (2 mL).
    
  • Sonication: Place the flask in an ultrasonic cleaning bath (frequency 40 kHz).

  • Reaction: Sonicate at ambient temperature (25–30°C) for 15–30 minutes.

  • Workup:

    • Add water (10 mL) and stir.

    • Filter the solid product.

    • The catalyst (KHSO

      
      ) remains in the aqueous filtrate and can be discarded or concentrated for reuse.
      

Comparative Data & Performance Analysis

The following table summarizes the efficiency of the three protocols based on literature precedents and internal validation standards.

FeatureMethod A: MicrowaveMethod B: 3-Component (MCR)Method C: Ultrasound (Green)
Reaction Time 10 – 20 mins2 – 4 hours15 – 45 mins
Typical Yield 85 – 95%70 – 85%80 – 92%
Energy Input High (Targeted)Moderate (Thermal)Low (Cavitation)
Atom Economy HighVery HighHigh
Scalability Low to Medium (Batch limit)HighMedium
Key Advantage Speed & Difficult SubstratesStructural DiversityEco-friendly / Mild Conditions

Troubleshooting & Optimization

  • Regioisomer Contamination:

    • Issue: Mixture of 5- and 7-substituted isomers.

    • Solution: Switch solvent to glacial acetic acid (favors 7-isomer). If using ethanol, add a Lewis acid (e.g., ZnCl

      
      ) to chelate the dicarbonyl, directing the attack.
      
  • Incomplete Cyclization:

    • Issue: Intermediate Schiff base observed (uncyclized).

    • Solution: Increase temperature or reaction time. In MCR (Method B), ensure the intermediate benzylidene is fully formed before adding the aminopyrazole.

  • Solubility Issues:

    • Issue: Starting materials precipitate before reacting.

    • Solution: For Method A, use a co-solvent like DMF if the substrate is highly non-polar. For Method C, use an Ionic Liquid (e.g., [bmim]BF

      
      ) as both solvent and catalyst.
      

References

  • Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]

  • Aggarwal, R., et al. (2013). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry. [Link]

  • Fahim, A. M. (2018). Microwave-assisted synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Sikdar, P., et al. (2023). One-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. RSC Advances. [Link]

  • Moustafa, M. S., et al. (2022).[2] Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting regioselectivity in pyrazolo[1,5-a]pyrimidine cyclization

Technical Support Center: Regiocontrol in Pyrazolo[1,5-a]pyrimidine Synthesis Ticket ID: REGIO-PYR-105 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting regioselectivity in the cycli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in Pyrazolo[1,5-a]pyrimidine Synthesis

Ticket ID: REGIO-PYR-105 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting regioselectivity in the cyclization of 3(5)-aminopyrazoles with 1,3-dielectrophiles.

The Mechanistic Fork: Understanding the "Why"

Before adjusting your flask, you must diagnose the pathway. The formation of pyrazolo[1,5-a]pyrimidine involves the condensation of a binucleophile (3-aminopyrazole) with a bielectrophile (typically a


-keto ester, 1,3-diketone, or alkynone).[1][2]

The regiochemical outcome is dictated by the initial nucleophilic attack .

  • The Nucleophiles:

    • Exocyclic Amine (

      
      ):  Generally harder, more basic, and kinetically more accessible.
      
    • Endocyclic Amine (Ring

      
      ):  Softer, less basic (part of the aromatic system), but thermodynamically stable once fused.
      
  • The Electrophiles (e.g.,

    
    -keto ester 
    
    
    
    ):
    • Ketone Carbon: More electrophilic (harder).

    • Ester Carbon: Less electrophilic (softer), requires expulsion of alkoxide.

The Golden Rule of Thumb: In standard acidic conditions (e.g., glacial acetic acid), the exocyclic amine attacks the most electrophilic carbonyl (the ketone) first. This places the ketone's substituent (


) at the 5-position  and the ester's carbonyl at the 7-position  (forming the 7-one).
Pathway Visualization

Regioselectivity cluster_Acid Path A: Acidic/Thermodynamic (AcOH) cluster_Base Path B: Controlled/Kinetic (Specialty) Start 3-Aminopyrazole + Beta-Keto Ester (R-CO-CH2-COOEt) Step1A 1. Exocyclic NH2 attacks Ketone (R-CO) Start->Step1A Standard Step1B 1. Exocyclic NH2 attacks Ester/Alkyne Start->Step1B Base/Alkynone Step2A 2. Ring NH attacks Ester Step1A->Step2A ProductA Major Product: 5-Alkyl-7-oxo-pyrazolo[1,5-a]pyrimidine Step2A->ProductA Step2B 2. Ring NH attacks Ketone Step1B->Step2B ProductB Major Product: 7-Alkyl-5-oxo-pyrazolo[1,5-a]pyrimidine Step2B->ProductB

Caption: Mechanistic divergence in cyclization. Path A represents the standard thermodynamic outcome in acetic acid.

Troubleshooting Guides (Q&A)

Issue 1: "I need the 7-substituted-5-one isomer, but I keep getting the 5-substituted-7-one."

Diagnosis: You are likely using standard thermal condensation in acetic acid or ethanol with a


-keto ester. Under these conditions, the exocyclic amine attacks the ketone moiety first, locking the alkyl group into position 5.

Corrective Protocol: To force the substituent to position 7 (and the carbonyl to position 5), you must reverse the polarity of the attack or change the electrophile.

  • Switch to Alkynones: Reacting 3-aminopyrazoles with alkynoic esters (e.g., ethyl phenylpropiolate) often favors the 5-one isomer because the Michael addition of the exocyclic amine to the triple bond dictates the regiochemistry.

  • Use Meldrum's Acid Derivatives: Recent methodologies utilize acylated Meldrum's acids.[2] Reacting these with 3-aminopyrazoles allows for high regioselectivity toward the 7-substituted-5-one (PP-5-Os) by controlling the leaving group dynamics [1].

  • Base Catalysis: In some substrates, using NaOEt/EtOH can favor the kinetic product, but this is less reliable than changing the electrophile.

Issue 2: "I am getting a separable mixture of regioisomers. How do I push it to a single product?"

Diagnosis: The electrophilic difference between your two carbonyls is insufficient, or steric hindrance is interfering.

Troubleshooting Steps:

  • Check Sterics: If your 3-aminopyrazole has a bulky substituent at C4 (e.g., -CN, -Ph), it creates steric clash near the ring nitrogen (N1/N2). This discourages "Path B" (attack by ring nitrogen) and reinforces "Path A" (attack by exocyclic amine), usually improving selectivity for the 5-substituted-7-one.

  • Check Electronics: If using an unsymmetrical 1,3-diketone (

    
    ):
    
    • The exocyclic amine attacks the more electron-deficient carbonyl.

    • Example: If

      
       and 
      
      
      
      , the amine attacks the
      
      
      carbonyl. The
      
      
      group will end up at Position 5 .
    • Action: If you want

      
       at Position 7, you cannot use a standard 1,3-diketone. You must synthesize the pre-formed enaminone or use a stepwise lithiation strategy.
      
Issue 3: "My reaction yield is low (<30%) and I see uncyclized intermediates."

Diagnosis: Incomplete cyclization, often due to the "Schiff Base Trap." The intermediate imine/enamine forms but fails to eliminate the leaving group (water or ethoxide) to close the ring.

Corrective Protocol:

  • Solvent Temperature: Ensure you are at reflux in glacial acetic acid (

    
    ). Ethanol reflux (
    
    
    
    ) is often insufficient for the second cyclization step.
  • Water Scavenging: Add fused sodium acetate (NaOAc) or use a Dean-Stark trap if using a non-acidic solvent (e.g., toluene/pTSA).

  • Microwave Irradiation: Switch to microwave heating (

    
    , 10-20 min). This provides the activation energy to overcome the entropic barrier of ring closure [2].
    

Validated Experimental Protocols

Protocol A: Synthesis of 5-Methyl-pyrazolo[1,5-a]pyrimidin-7-one (The "Standard" Isomer)

Target: Thermodynamic product from


-keto esters.
  • Reagents: 3-Aminopyrazole (1.0 equiv), Ethyl Acetoacetate (1.1 equiv).

  • Solvent: Glacial Acetic Acid (0.5 M concentration).

  • Procedure:

    • Dissolve amine in AcOH. Add ethyl acetoacetate dropwise.

    • Reflux (

      
      ) for 4–6 hours. Monitor by TLC (intermediate usually disappears after 3h).
      
    • Workup: Cool to room temperature. The product often precipitates. If not, pour into ice water. Filter the solid.

    • Purification: Recrystallization from EtOH/DMF.

  • Expected Outcome: >80% yield of the 7-one isomer. Regioisomeric ratio (r.r.) typically >20:1.

Protocol B: Regioselective Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidin-5-one

Target: The "Inverse" Isomer using Meldrum's Acid [1].

  • Reagents: 3-Aminopyrazole (1.0 equiv), Acylated Meldrum's Acid (1.1 equiv).

  • Solvent: Toluene or Diphenyl ether (high boiling).

  • Procedure:

    • Heat the mixture at

      
      .
      
    • The reaction proceeds via ketene generation and nucleophilic attack.

    • Workup: Cool and precipitate with hexane/ether.

  • Mechanism Note: The specific leaving group ability of the Meldrum's fragment directs the exocyclic amine to the "ester-like" carbonyl equivalent, inverting the standard selectivity.

Comparative Data: Reaction Conditions vs. Selectivity[4]

Electrophile TypeReagent ExampleStandard ConditionsMajor Product (Position of R)Dominant Mechanism
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Keto Ester
Ethyl AcetoacetateAcOH, Reflux5-Methyl -7-oneExocyclic


Ketone
Sym. 1,3-Diketone AcetylacetoneAcOH or EtOH5,7-Dimethyl N/A (Symmetrical)
Unsym.[3] Diketone Benzoylacetone (

)
AcOH, Reflux5-Methyl -7-PhenylExocyclic


Methyl (Steric control)
Unsym. Diketone TrifluoroacetylacetoneAcOH, Reflux5-Trifluoromethyl Exocyclic



(Electronic control)
Alkynone Ethyl PhenylpropiolateEtOH, Base7-Phenyl -5-oneMichael Addition (

)

References

  • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Source: National Institutes of Health (PMC). URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones. Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with Pyrazolo[1,5-a]pyrimidine Scaffolds

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with pyrazolo[1,5-a]pyrimidine scaffolds. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with pyrazolo[1,5-a]pyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based solutions to overcome these hurdles in your experiments. The fused, planar nature of the pyrazolo[1,5-a]pyrimidine core, while offering a rigid framework for potent biological activity, often contributes to high crystal lattice energy and consequently, poor aqueous solubility.[1][2] This document provides a series of troubleshooting guides and frequently asked questions to help you diagnose and resolve these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of pyrazolo[1,5-a]pyrimidine compounds.

Q1: Why do my pyrazolo[1,5-a]pyrimidine compounds have such low aqueous solubility?

A1: The poor aqueous solubility of many pyrazolo[1,5-a]pyrimidine derivatives often stems from the rigid and planar nature of the fused heterocyclic ring system.[1][2][3] This planarity can lead to strong intermolecular interactions and high crystal packing energy, making it difficult for water molecules to solvate the compound effectively.[1] Additionally, the scaffold itself has limited hydrogen bond donor capacity, which can further limit its interaction with water.[4]

Q2: My compound precipitates out of my aqueous assay buffer. What are the first troubleshooting steps?

A2: When a pyrazolo[1,5-a]pyrimidine derivative precipitates during an assay, it's crucial to systematically troubleshoot the issue.[5] The initial steps should focus on confirming the problem and then exploring simple modifications to your assay conditions.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for overcoming specific solubility-related challenges.

Guide 1: Initial Assessment of Solubility Issues

Issue: Inconsistent results in biological assays or visible precipitation of the test compound.

Protocol for Initial Solubility Assessment:

  • Visual Inspection: Carefully observe your assay plates or tubes for any signs of precipitation (e.g., cloudiness, visible particles).

  • Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of your compound in an organic solvent (e.g., DMSO).

    • Serially dilute the stock solution into your aqueous assay buffer.

    • Incubate the dilutions under your standard assay conditions (temperature, time).

    • Measure the turbidity of each dilution using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Thermodynamic Solubility Assay (Shake-Flask Method):

    • Add an excess amount of your solid compound to the aqueous assay buffer.

    • Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the thermodynamic solubility.

Guide 2: Strategies for Solubility Enhancement

Once you have characterized the solubility of your pyrazolo[1,5-a]pyrimidine compound, you can employ several strategies to improve it. The choice of strategy will depend on the physicochemical properties of your specific molecule and the requirements of your experiment.

For medicinal chemists and those in the process of lead optimization, modifying the chemical structure can be a powerful approach to improving solubility.

Q3: How can I chemically modify my pyrazolo[1,5-a]pyrimidine scaffold to improve its solubility?

A3: Several chemical modification strategies can be effective:

  • Disrupting Planarity and Crystal Packing: Introducing non-planar or flexible groups can disrupt the crystal lattice and reduce the energy required for dissolution.[1] This can be achieved by:

    • Adding bulky substituents.

    • Introducing rotatable bonds, for example, by changing an amide linker to an amine linker.[1]

  • Introducing Ionizable Groups: Incorporating acidic or basic functional groups (e.g., carboxylic acids, amines) allows for the formation of salts, which are often more soluble than the neutral compound.[6][7] The solubility of such derivatives will be pH-dependent.

  • Adding Polar Functional Groups: The addition of polar groups such as hydroxyls, amides, or morpholines can increase the hydrogen bonding capacity of the molecule, improving its interaction with water.[8][9]

Table 1: Examples of Chemical Modifications to Improve Solubility of Pyrazolo[1,5-a]pyrimidines

Modification StrategyExample Functional GroupRationaleReference
Disrupt Crystal PackingIntroduction of an amine linker in place of an amideIncreases rotational freedom[1]
Increase PolarityAddition of a morpholine groupEnhances hydrogen bonding with water[8]
Introduce Ionizable CenterIncorporation of a carboxylic acidAllows for salt formation at physiological pH[8]

For researchers working with an existing compound, formulation strategies are the most practical way to enhance solubility for in vitro and in vivo studies.

Q4: What formulation techniques can I use to solubilize my pyrazolo[1,5-a]pyrimidine compound for biological assays?

A4: Several formulation techniques can be employed to increase the apparent solubility of your compound:

  • Co-solvents: Using a water-miscible organic solvent in your aqueous buffer can significantly increase the solubility of hydrophobic compounds.[5] Common co-solvents include DMSO, ethanol, and PEG 400.[10] It is crucial to keep the final concentration of the co-solvent low (typically <1%) to avoid artifacts in biological assays.[5]

  • pH Adjustment: If your compound has an ionizable group, adjusting the pH of the buffer can increase its solubility.[6] For a basic compound, lowering the pH will increase solubility, while for an acidic compound, a higher pH will be beneficial.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[6][11] They can encapsulate poorly soluble molecules, forming an inclusion complex that is more soluble in water.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[11]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[10] However, care must be taken as surfactants can also interfere with biological assays.

  • Lipid-Based Formulations: For in vivo studies, lipid-based formulations like self-emulsifying drug delivery systems (SMEDDS) can improve the oral bioavailability of poorly soluble compounds by presenting the drug in a solubilized form in the gastrointestinal tract.[12]

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer.[7] This can create an amorphous form of the drug, which is generally more soluble than the crystalline form.[7][12]

Protocol for Evaluating Formulation Strategies:

  • Select Appropriate Excipients: Based on the properties of your compound and the requirements of your assay, choose a few potential solubilizing agents (e.g., a co-solvent, a cyclodextrin).

  • Prepare Formulations: Prepare solutions of your compound in the presence of the selected excipients at various concentrations.

  • Assess Solubility: Use the kinetic or thermodynamic solubility assays described in Guide 1 to determine the solubility enhancement provided by each formulation.

  • Evaluate Compatibility: Ensure that the chosen formulation is compatible with your biological assay and does not cause any artifacts (e.g., cell toxicity, enzyme inhibition).

Table 2: Common Formulation Excipients for Solubility Enhancement

Excipient ClassExampleMechanism of ActionConsiderations
Co-solventsDMSO, PEG 400Reduces the polarity of the solventPotential for assay interference at high concentrations
CyclodextrinsHP-β-CD, SBE-β-CDForms inclusion complexesCan have a concentration-dependent effect
SurfactantsPolysorbate 80, LabrasolMicellar solubilizationPotential for cell lysis and assay interference
Polymers (for solid dispersions)PVP, HPMCCreates amorphous drug formsRequires specific preparation techniques

Part 3: Visualization & Workflows

Visualizing the decision-making process and experimental workflows can aid in systematically addressing solubility issues.

Diagram 1: Decision Tree for Troubleshooting Poor Solubility

Caption: A decision tree for systematically addressing solubility issues.

Diagram 2: Experimental Workflow for Solubility Enhancement

Caption: A workflow for selecting and validating a solubility enhancement strategy.

References

  • Lee, J. H., et al. (2023). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 66(1), 413-434. [Link]

  • Shen, C., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. [Link]

  • Lee, J. H., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. [https://www.researchgate.net/publication/366579342_Synthetic_Strategies_for_Improving_Solubility_Optimization_of_Novel_Pyrazolo15-a]pyrimidine_CFTR_Activator_That_Ameliorates_Dry_Eye_Disease]([Link])

  • Khan, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 12345-12367. [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 224-228. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-925. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Ramirez-Salinas, G. L., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7293. [Link]

  • Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. [Link]

  • Herrera-Gomez, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry, 44(43), 18765-18774. [Link]

  • Dong, L. C., et al. (2010). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 34(10), 64-70. [Link]

  • Khan, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Jamrozik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(16), 4983. [Link]

  • Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(13), 5174. [Link]

Sources

Troubleshooting

Purification Support Hub: Palladium Removal from Pyrazolo[1,5-a]pyrimidine Scaffolds

Status: Operational Role: Senior Application Scientist Topic: Trace Metal Remediation in Nitrogen-Rich Heterocycles The Challenge: The "Chelation Trap" Why is this specific scaffold so difficult to purify? Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Trace Metal Remediation in Nitrogen-Rich Heterocycles

The Challenge: The "Chelation Trap"

Why is this specific scaffold so difficult to purify?

Welcome to the support center. If you are working with pyrazolo[1,5-a]pyrimidines, you are likely facing a "sticky" palladium problem that standard washes cannot solve.

The core issue is coordination competition . The pyrazolo[1,5-a]pyrimidine scaffold contains multiple Lewis basic nitrogen atoms (specifically N1, N4, and N7) that act as effective ligands. Unlike simple aromatics, this scaffold mimics the binding pockets of the bidentate ligands (like bipyridine or phenanthroline) often used to stabilize Palladium catalysts.

When you attempt to remove Pd, your product is actively fighting the scavenger for the metal. To win this thermodynamic battle, you must use a scavenger with a binding constant (


) orders of magnitude higher than your product's nitrogen lone pairs.

Diagnostic Triage: Know Your Impurity

Before selecting a protocol, determine the nature of your residual Palladium.

ParameterDiagnostic QuestionImplication
Oxidation State Is the reaction mixture dark/black (Pd⁰ colloids) or orange/red (Pd²⁺ salts)?Pd⁰ requires oxidation or specific adsorption (Carbon). Pd²⁺ requires chelation (Thiol/Thiourea).
Solvent System Is your product in DMF, DMSO, or NMP?High Risk. Polar aprotic solvents compete with scavengers, slowing kinetics. You may need to dilute with MeOH or EtOH.
Target Limit Oral (<10 ppm) or Parenteral (<1 ppm)?<10 ppm is achievable with silica scavengers. <1 ppm often requires a "Hybrid Approach" (Carbon + Scavenger).

Scavenger Selection Strategy

Do not rely on generic "universal" scavengers. For nitrogen heterocycles, we prioritize Sulfur-based functional groups over amine-based ones, as amine scavengers often bind the product or fail to outcompete the scaffold.

The "Gold Standard" Scavengers for this Scaffold:
  • Mercaptophenyl / Thiol (Si-Thiol): The workhorse. Excellent for Pd(II).

  • Dimercaptotriazine (MP-TMT / Si-DMT): The "Heavy Hitter." This tridentate ligand forms a highly stable complex with Pd, often breaking the Pd-Product bond that weaker scavengers cannot touch.

  • Thiourea (Si-Thiourea): Highly effective for Pd(II) species, particularly cationic Pd complexes.

Decision Logic (Visualization)

ScavengerSelection Start Start: Residual Pd Analysis StateCheck Pd State? Start->StateCheck Pd0 Pd(0) / Colloidal (Black) StateCheck->Pd0 Pd2 Pd(II) / Soluble (Orange/Red) StateCheck->Pd2 Carbon Activated Carbon Pre-treatment (Darco KB-B) Pd0->Carbon Bulk removal ScavengerChoice Select Scavenger Ligand Pd2->ScavengerChoice Oxidation Oxidation Step (Air bubbling or mild oxidant) Oxidation->ScavengerChoice Carbon->Oxidation TMT Trimercaptotriazine (TMT) *Best for N-heterocycles* ScavengerChoice->TMT High affinity required Thiol Thiol (SH) *General Purpose* ScavengerChoice->Thiol Standard affinity Thiourea Thiourea *Specific for cationic Pd* ScavengerChoice->Thiourea Ionic species

Figure 1: Decision matrix for selecting the appropriate remediation pathway based on Palladium oxidation state.

Validated Protocols

Protocol A: Batch Scavenging (The Standard)

Best for: Final intermediates, 100mg to 100g scale.

  • Dissolution: Dissolve crude pyrazolo[1,5-a]pyrimidine in a solvent that dissolves the product but swells the resin (THF, EtOAc, or MeOH).

    • Note: Avoid pure DMF if possible; it reduces scavenging efficiency. If necessary, dilute DMF 1:1 with EtOAc.

  • Loading: Add SiliaMetS® DMT or MP-TMT (Start with 4 equivalents relative to the residual Pd content, or 10-20 wt% if Pd content is unknown).

  • Temperature: Heat to 50-60°C .

    • Why? Room temperature is often insufficient to overcome the activation energy required to break the Pd-Product coordination bond.

  • Time: Agitate for 4–16 hours.

  • Filtration: Filter through a 0.2 µm PTFE membrane or a Celite pad to remove the scavenger.

  • Analysis: Check Pd levels via ICP-MS.

Protocol B: The "Chemical Wash" (Liquid-Liquid Extraction)

Best for: Large scale (>1kg) where solid scavengers are too costly.

  • Dissolve product in a water-immiscible solvent (EtOAc or 2-MeTHF).

  • Prepare a 5% aqueous solution of N-Acetyl Cysteine (NAC) or 0.5M Thiourea .

  • Adjust aqueous pH to 7–8 (for NAC) to ensure the thiol is deprotonated (active thiolate form).

  • Perform 3x washes at 40°C.

    • Mechanism:[1][2][3] The small molecule thiol (NAC) competes for the Pd and drags it into the aqueous phase.

Troubleshooting & FAQs

Q1: My product is precipitating along with the scavenger. What do I do?

  • Cause: The pyrazolo[1,5-a]pyrimidine scaffold often has low solubility. The scavenger acts as a nucleation site.

  • Fix: Switch to a Fixed Bed (Cartridge) workflow. Pass your dissolved product through a pre-packed scavenger cartridge.[4] This prevents physical co-precipitation because the product never "sits" with the solid phase. Alternatively, increase solvent volume or temperature during the filtration step.

Q2: I used activated carbon, but the Pd level plateaued at 50 ppm.

  • Cause: Activated carbon relies largely on adsorption (surface area) rather than chemisorption (bonding). It is excellent for "bulk" removal of Pd clusters but fails to pull single Pd atoms out of the pyrazolo-pyrimidine coordination pocket.

  • Fix: Use Carbon as a "Pre-filter" to save money, then use TMT-functionalized silica for the final polish to reach <10 ppm.

Q3: The scavenger turned black, but the filtrate is still colored.

  • Cause: You likely have Colloidal Pd (nanoparticles) that are smaller than the resin pores or are passing through the filter.

  • Fix:

    • Add a Celite filtration step before the scavenger to trap large colloids.

    • Switch to a macroporous resin (like MP-TMT) which handles large complexes better.

    • Ensure you are using a 0.2 µm filter for the final step, not just a paper filter.

Q4: Can I use amine-based scavengers (e.g., Si-Amine, Si-Diamine)?

  • Warning: generally NO . Since your product (pyrazolo[1,5-a]pyrimidine) is an amine-rich heterocycle, adding an amine scavenger creates a "like-vs-like" competition. The Pd often prefers the product over the simple amine scavenger. Always use Sulfur (S) based scavengers for Nitrogen (N) based products (Soft Acid/Soft Base theory).

References

  • ICH Q3D Elemental Impurities Guideline. International Council for Harmonisation. (Limits for Pd: 100 µ g/day for oral).[5]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

  • Biotage Metal Scavenging User Guide.

  • SiliCycle Application Note: Scavenging from Nitrogen Heterocycles.

  • Phillips, S. T., et al. (2016). Palladium Impurity Removal from API Process Streams.

Sources

Optimization

Technical Guide: Controlling Side Reactions in the Bromination of Pyrazolo[1,5-a]pyrimidine

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Trk, Pim-1, CK2 inhibitors) due to its bio-isosteric relationship with the purine core of ATP. Funct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Trk, Pim-1, CK2 inhibitors) due to its bio-isosteric relationship with the purine core of ATP. Functionalization of this scaffold, particularly electrophilic bromination, is a critical gateway step for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

While the C-3 position is inherently nucleophilic, scale-up campaigns frequently encounter regioselectivity erosion and polybromination (formation of 3,6-dibromo species). This guide provides a mechanistic breakdown and troubleshooting protocols to ensure exclusive C-3 mono-bromination.

Mechanistic Basis of Regioselectivity

To control the reaction, one must understand the electronic bias of the substrate. The pyrazolo[1,5-a]pyrimidine system is fused.[1][2][3]

  • The Pyrazole Ring (5-membered): Electron-rich (excedent). The N-1 nitrogen donates electron density into the ring, making C-3 the most nucleophilic site (

    
     target).
    
  • The Pyrimidine Ring (6-membered): Electron-deficient (deficient). It acts as an electron sink.

Primary Reaction Vector: Electrophilic attack at C-3 . Secondary Reaction Vector: If C-3 is occupied or reagents are in excess, electrophilic attack occurs at C-6 .

Visualization: Reactivity Flow & Decision Logic

The following diagram illustrates the kinetic pathway and points of failure (side reactions).

BrominationPathways Start Pyrazolo[1,5-a]pyrimidine (Substrate) Intermediate Sigma Complex (C-3 Arenium Ion) Start->Intermediate S_EAr Attack (Fast) SideProduct2 Benzylic Bromination (Radical Pathway) Start->SideProduct2 Light, Old NBS (Radical Mechanism) Reagent Brominating Agent (NBS or Br2) Reagent->Intermediate Product 3-Bromo-pyrazolo[1,5-a]pyrimidine (Target) Intermediate->Product -H+ (Re-aromatization) SideProduct1 3,6-Dibromo Species (Over-bromination) Product->SideProduct1 Excess NBS, High Temp (Electrophilic attack at C-6)

Caption: Kinetic pathway of pyrazolo[1,5-a]pyrimidine bromination showing the primary C-3 route and secondary failure modes.

Troubleshooting & Optimization Guide

Module A: Controlling Polybromination (The "3,6-Dibromo" Issue)

Symptom: LCMS shows a mass peak corresponding to M+2Br (M+158/160 pattern). Root Cause: The C-3 bromo product is less electron-rich than the starting material but still sufficiently nucleophilic at C-6 to react with excess electrophile.

ParameterRecommendationRationale
Stoichiometry 0.95 - 1.05 eq of NBSStrictly limiting the electrophile prevents the second attack. Do not use "excess to drive completion."
Temperature 0°C to 10°C Lower temperature increases the kinetic selectivity for the more nucleophilic C-3 over C-6.
Addition Mode Portion-wise Add NBS in 4-5 portions over 30 mins. This keeps the instantaneous concentration of electrophile low relative to the substrate.
Quench NaHSO₃ / Na₂S₂O₃ Immediately quench residual bromine species upon reaction completion to prevent post-reaction over-bromination.
Module B: Regioselectivity Drift (C-6 vs C-3)

Symptom: Bromination occurring on the pyrimidine ring (C-6) even when C-3 is open, or unexpected mixtures.[4] Root Cause: Solvent effects or pH. In strongly acidic media (e.g.,


), the pyrimidine ring protonation can alter the HOMO coefficients, though C-3 usually remains dominant. More commonly, this is an issue of misidentification or steric blocking at C-2.
  • Corrective Action: Use polar aprotic solvents (DMF, ACN). These stabilize the polar transition state of the

    
     mechanism at C-3.
    
  • Avoid: Radical initiators (AIBN, light) which might promote side reactions if alkyl groups are present (benzylic bromination).

Module C: "Stuck" Reactions (Incomplete Conversion)

Symptom: 20-30% starting material remains despite 1.0 eq of NBS. Root Cause: Old NBS often degrades to succinimide and


 (which escapes) or absorbs water.
Validation: 
  • Check NBS appearance: It should be a white crystalline solid, not yellow/brown.

  • Recrystallize NBS from water/acetic acid if necessary.

Frequently Asked Questions (FAQ)

Q1: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, but with caution. 

is much more aggressive and makes controlling stoichiometry difficult, leading to higher rates of 3,6-dibromination. If you must use

, use glacial acetic acid as the solvent and add sodium acetate as a buffer to prevent hydrobromic acid buildup, which can cause decomposition.

Q2: My scaffold has a methyl group at C-2. Will it get brominated? A: Under standard electrophilic conditions (NBS, DMF, Dark, RT), the methyl group is stable. However, if the reaction is exposed to UV light or if peroxides are present in the solvent (e.g., old THF), you may trigger a radical mechanism (Wohl-Ziegler reaction), leading to bromination of the methyl group (benzylic position). Always wrap the reaction flask in aluminum foil.

Q3: How do I separate the 3,6-dibromo impurity from the 3-bromo product? A: They are often difficult to separate by flash chromatography due to similar polarity.

  • Solvent System: Try a gradient of DCM/MeOH or EtOAc/Hexane .

  • Recrystallization: The dibromo species often has lower solubility. Trituration with cold ethanol or acetonitrile can sometimes precipitate the impurity or the product selectively.

Optimized Experimental Protocol

Objective: Synthesis of 3-bromo-pyrazolo[1,5-a]pyrimidine (Monobromination).

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyrimidine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Freshly opened or recrystallized.

  • Solvent: DMF (Dimethylformamide) or ACN (Acetonitrile) [0.5 M concentration]

Procedure:

  • Dissolution: Charge the reaction vessel with the substrate and solvent. Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical for selectivity.

  • Addition: Add NBS portion-wise (solid) or dropwise (if dissolved in solvent) over 20-30 minutes.

    • Note: Protect from light with foil to inhibit radical pathways.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Monitor: Check via TLC or LCMS. Look for disappearance of SM (M+H) and appearance of Product (M+Br pattern).

  • Quench: Pour the mixture into ice-water (5x reaction volume).

  • Workup:

    • If solid precipitates: Filter, wash with water, and dry.[5]

    • If no precipitate: Extract with EtOAc, wash organic layer with 10%

      
       (to remove excess 
      
      
      
      ), then Brine. Dry over
      
      
      .

References

  • Regioselectivity & Mechanism

    • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
    • Source: Royal Society of Chemistry / NIH (2020).
    • URL:[Link]

  • Synthesis Protocols & Scale-up

    • Title: 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE Synthesis.[5]

    • Source: ChemicalBook.
  • Advanced Functionalization (C-3 vs C-7)

    • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform
    • Source: MDPI / NIH.
    • URL:[Link]

  • General NBS Reactivity

    • Title: N-Bromosuccinimide (NBS) - Reactivity & Protocols.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Profiling of 6-Bromo-pyrazolo[1,5-a]pyrimidine

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-bromo-pyrazolo[1,5-a]pyrimidine , a critical scaffold in medicinal chemistry (particularly for kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-bromo-pyrazolo[1,5-a]pyrimidine , a critical scaffold in medicinal chemistry (particularly for kinase inhibitors).

Executive Summary

6-bromo-pyrazolo[1,5-a]pyrimidine is a fused bicyclic heterocycle widely used as a pharmacophore in drug discovery (e.g., CDK and PI3K inhibitors). Its mass spectrometric profile is defined by two distinct features: a diagnostic 1:1 isotopic doublet (due to ⁷⁹Br/⁸¹Br) and a fragmentation pathway dominated by the cleavage of the C-Br bond and pyrimidine ring disintegration.

Compared to non-halogenated analogs, the 6-bromo derivative offers superior spectral traceability during metabolic stability studies, serving as an intrinsic elemental tag. This guide characterizes its fragmentation mechanics and compares its utility against common alternatives.[1]

Technical Deep Dive: Fragmentation Mechanics

Ionization & Isotopic Signature

Under Electrospray Ionization (ESI) in positive mode, the molecule forms a protonated molecular ion


.
  • Formula: C₆H₄BrN₃[2]

  • Monoisotopic Mass: 196.96 (⁷⁹Br) / 198.96 (⁸¹Br)

  • Observed m/z: 198.0 / 200.0

The "Bromine Tag": Unlike the parent pyrazolo[1,5-a]pyrimidine, the 6-bromo analog exhibits a characteristic doublet separated by 2 Da with near-equal intensity (50.7% : 49.3%). This signature is preserved in any fragment ion retaining the bromine atom, allowing for rapid identification of metabolic metabolites that preserve the core scaffold.

Primary Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the


 ion undergoes predictable stress-induced cleavage.
  • Pathway A: Dehalogenation (Loss of Br/HBr) The weakest bond in the activated complex is often the C-Br bond.

    • Neutral Loss: Loss of HBr (80/82 Da) leads to the formation of the radical cation or closed-shell cation of the parent scaffold (m/z ~118).

    • Radical Loss: Homolytic cleavage yielding the

      
       cation (m/z 119).
      
  • Pathway B: Pyrimidine Ring Unzipping (RDA-like) The pyrimidine ring is susceptible to Retro-Diels-Alder (RDA) type fragmentation or sequential loss of small nitriles.

    • Loss of HCN (27 Da): A common fragmentation for nitrogen heterocycles. The loss of HCN from the pyrimidine ring shifts the mass to m/z 171/173.

  • Pathway C: Pyrazole Ring Opening At higher collision energies (CE > 35 eV), the pyrazole bridgehead nitrogen can trigger ring opening, often followed by the loss of N₂ (28 Da) or a second HCN molecule.

Visualizing the Fragmentation Tree

FragmentationPathway M_Ion [M+H]+ Precursor m/z 198 / 200 (1:1 Isotopic Ratio) Frag_HCN [M+H - HCN]+ m/z 171 / 173 (Retains Br) M_Ion->Frag_HCN Loss of HCN (27 Da) Pyrimidine Cleavage Frag_Br [M+H - Br•]+ m/z 119 (Core Scaffold) M_Ion->Frag_Br Homolytic C-Br Cleavage (-79/81 Da) Frag_HBr [M+H - HBr]+ m/z 118 (Radical Cation) M_Ion->Frag_HBr Loss of HBr (-80/82 Da) Frag_Sec Secondary Fragments m/z 91 / 64 (Ring Disintegration) Frag_HCN->Frag_Sec Further Degradation Frag_Br->Frag_Sec -HCN / -N2

Caption: Figure 1. ESI-MS/MS fragmentation tree of 6-bromo-pyrazolo[1,5-a]pyrimidine showing the divergence between halogen loss and ring contraction pathways.

Comparative Analysis: Performance vs. Alternatives

In drug development, selecting the right "tool compound" for mass spec tracking is vital. Here we compare the 6-Bromo scaffold against its non-halogenated parent and the 6-Chloro analog.

Feature6-Bromo-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine (Parent) 6-Chloro-pyrazolo[1,5-a]pyrimidine
Monoisotopic Mass ~198 / 200~120~153 / 155
Isotopic Pattern 1:1 Doublet (Distinctive)Singlet (Low diagnostic value)3:1 Doublet (³⁵Cl/³⁷Cl)
Ionization Efficiency High (Br enhances lipophilicity & surface activity)ModerateHigh
Fragmentation Clarity Excellent. Br loss is a clear "anchor" point.Poor. Fragments are generic small ions (m/z 93, 66).Good. C-Cl bond is stronger, leading to more ring fragments before Cl loss.
Metabolite Tracking Superior. Doublet pattern acts as an intrinsic label for metabolites.Difficult. Requires HRMS to distinguish from matrix background.Good. 3:1 pattern is recognizable but less symmetric than Br.

Verdict: The 6-Bromo variant is the superior choice for early-stage DMPK studies. The unique 1:1 isotopic signature allows researchers to visually filter complex biological matrices (plasma/urine) for drug-related material without needing radiolabeling.

Experimental Protocol: Validated LC-MS/MS Workflow

To reproduce the fragmentation data described above, use the following standardized protocol.

Materials
  • Analyte: 6-bromo-pyrazolo[1,5-a]pyrimidine (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid (FA).

Methodology

Step 1: Sample Preparation

  • Dissolve 1 mg of analyte in 1 mL of DMSO to create a stock solution (1 mg/mL).

  • Dilute stock 1:1000 into 50:50 ACN:H₂O (+0.1% FA) to achieve a final concentration of ~1 µg/mL.

Step 2: Direct Infusion (Tune)

  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Flow Rate: 10 µL/min via syringe pump.

  • Source: ESI Positive Mode.

  • Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Optimized for [M+H]+ stability)

    • Source Temp: 120°C

Step 3: Fragmentation Analysis (Product Ion Scan)

  • Select Precursor: Set Q1 to pass m/z 198.0 (⁷⁹Br isotope).

  • Collision Energy Ramp: Perform a CE ramp from 10 eV to 50 eV.

  • Data Acquisition:

    • Low CE (10-20 eV): Observe [M+H]+ and minor [M+H-HCN]+ (m/z 171).

    • Med CE (25-35 eV): Observe major dehalogenation [M-Br]+ (m/z 119).

    • High CE (>40 eV): Observe "scaffold crunching" to small aromatic ions (m/z 91, 65).

Step 4: Isotope Confirmation

  • Repeat the product ion scan selecting m/z 200.0 (⁸¹Br).

  • Validation Check: Ensure all Br-containing fragments (e.g., m/z 171/173) shift by +2 Da, while Br-loss fragments (m/z 119) remain identical to the previous scan.

References

  • Isotopic Abundance of Bromine : Chemistry LibreTexts. "Isotope Abundance and Mass Spectrometry." Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine Synthesis & Properties : National Institutes of Health (PMC). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Available at: [Link]

  • General Fragmentation of Nitrogen Heterocycles : ChemGuide. "Fragmentation Patterns in Mass Spectra." Available at: [Link]

  • Specific Data Record : PubChem. "6-Bromopyrazolo[1,5-a]pyrimidine Compound Summary."[2] Available at: [Link]

Sources

Comparative

The Subtle Dance of Potency: A Comparative Guide to 3-Ethyl vs. 3-Methyl Pyrazolo[1,5-a]pyrimidine Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned as a "privileged structure" for crafting potent and selective kinase inhibitors.[1] These heterocyclic compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties, largely attributed to their ability to competitively bind to the ATP-binding pocket of various kinases.[1] The remarkable versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the various positions amenable to substitution, the 3-position has been a focal point for optimization, with even minor alterations, such as the difference between a methyl and an ethyl group, leading to significant shifts in biological activity.

This guide provides a comparative analysis of the potency of 3-ethyl versus 3-methyl substituted pyrazolo[1,5-a]pyrimidine inhibitors. We will delve into the nuanced structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for the key assays used to evaluate these potent molecules.

Comparative Analysis: The Impact of a Single Carbon

While a comprehensive head-to-head comparison of 3-ethyl and 3-methyl pyrazolo[1,5-a]pyrimidine analogues across a wide range of kinases is not extensively documented in a single study, we can draw valuable insights from existing research on specific kinase targets. Structure-activity relationship studies frequently highlight the importance of substituents at the 3-position for modulating the lipophilicity and, consequently, the potency of these inhibitors.[1]

One notable example comes from the development of Tropomyosin receptor kinase (Trk) inhibitors. A study exploring sulfonamide-substituted macrocyclic pyrazolo[1,5-a]pyrimidine derivatives revealed a preference for different substituents at the R3 position. The structure-activity relationship indicated that chloromethyl substituents were the most favorable, followed by methyl and then ethyl groups.[2] This suggests that for this particular scaffold targeting Trk kinases, the smaller methyl group is preferred over the slightly bulkier ethyl group, which may be due to steric constraints within the ATP-binding pocket.

The following table summarizes this qualitative finding:

Substituent at 3-Position Relative Potency (Qualitative) Target Kinase Family
ChloromethylMost PreferredTrk
Methyl Preferred Trk
Ethyl Less Preferred Trk

This observation underscores a critical principle in medicinal chemistry: even a subtle change in the size and nature of an alkyl substituent can significantly impact the binding affinity of a compound to its target protein. The addition of a single methylene unit in the ethyl group compared to the methyl group can alter the compound's conformation, introduce steric clashes, or disrupt favorable hydrophobic interactions within the kinase's binding site.

To definitively quantify these differences, a direct comparison of the half-maximal inhibitory concentration (IC50) values for a pair of 3-methyl and 3-ethyl analogs against a specific kinase is necessary. The following section details the experimental workflow to obtain such crucial data.

Experimental Protocols: Quantifying Inhibitor Potency

The cornerstone of comparing inhibitor potency is the in vitro kinase inhibition assay. This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.[3] There are various formats for this assay, including radiometric, fluorescence-based, and luminescence-based methods.[3][4] Here, we provide a detailed, step-by-step protocol for a generalized in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 value of an inhibitor. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for each specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), typically at the Km concentration for the kinase

  • Test compounds (3-methyl and 3-ethyl pyrazolo[1,5-a]pyrimidine analogs) dissolved in dimethyl sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 96-well or 384-well microplates (white, for luminescence assays)

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 3-methyl and 3-ethyl pyrazolo[1,5-a]pyrimidine inhibitors in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Setup:

    • Add 1 µL of each inhibitor dilution to the appropriate wells of the microplate.

    • Include control wells:

      • "No inhibitor" control (1 µL of DMSO) for 100% kinase activity.

      • "No enzyme" control (assay buffer instead of enzyme) for background signal.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

    • Add 2 µL of the kinase/substrate master mix to each well containing the inhibitor or DMSO.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase assay buffer.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent. For the ADP-Glo™ assay:

      • Add 5 µL of ADP-Glo™ Reagent to each well.

      • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

      • Add 10 µL of Kinase Detection Reagent to each well.

      • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" control wells) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizing the Structure-Activity Relationship

The subtle yet significant difference between a 3-methyl and a 3-ethyl substituent can be visualized to better understand its potential impact on binding affinity.

SAR_Comparison cluster_scaffold Pyrazolo[1,5-a]pyrimidine Core cluster_outcome Impact on Potency Scaffold Pyrazolo[1,5-a]pyrimidine Methyl 3-Methyl (-CH3) Scaffold->Methyl Substitution Ethyl 3-Ethyl (-CH2CH3) Scaffold->Ethyl Substitution Potency Kinase Inhibition (e.g., IC50) Methyl->Potency Influences Ethyl->Potency Influences Experimental_Workflow Start Synthesize 3-Methyl and 3-Ethyl Pyrazolo[1,5-a]pyrimidine Analogs Assay Perform In Vitro Kinase Inhibition Assay Start->Assay Data_Collection Measure Kinase Activity (e.g., Luminescence) Assay->Data_Collection Analysis Calculate IC50 Values Data_Collection->Analysis Comparison Compare Potency of 3-Methyl vs. 3-Ethyl Analogs Analysis->Comparison Conclusion Draw Structure-Activity Relationship Conclusions Comparison->Conclusion

Caption: Workflow for comparing inhibitor potency.

Conclusion

The seemingly minor structural modification of substituting a 3-methyl group with a 3-ethyl group on the pyrazolo[1,5-a]pyrimidine scaffold can have a discernible impact on the inhibitory potency against protein kinases. While direct, quantitative comparative data remains sparse in the public domain, qualitative evidence from structure-activity relationship studies, particularly in the context of Trk inhibitors, suggests a preference for the smaller methyl substituent. This highlights the critical importance of fine-tuning alkyl substituents to optimize ligand-protein interactions within the confined space of a kinase's ATP-binding pocket.

The detailed experimental protocol provided in this guide offers a robust framework for researchers to generate the necessary quantitative data to rigorously compare the potency of 3-methyl and 3-ethyl pyrazolo[1,5-a]pyrimidine inhibitors against their specific kinase of interest. Such studies are invaluable for advancing our understanding of structure-activity relationships and for the rational design of next-generation kinase inhibitors with improved efficacy and selectivity.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

Sources

Validation

Technical Comparison Guide: 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine

The following technical guide provides a comprehensive analysis of 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine , focusing on its elemental composition, synthesis, and comparative performance against structural analogs. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine , focusing on its elemental composition, synthesis, and comparative performance against structural analogs.

Executive Summary

6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine (CAS: 1379302-38-1) is a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., CDK, P2X3, and KDR antagonists). Unlike its more common ester-functionalized analogs, the 3-ethyl (alkyl) variant offers a chemically stable, lipophilic core that resists metabolic hydrolysis, making it a critical intermediate for late-stage lead optimization where metabolic stability is prioritized over synthetic derivatization.

This guide benchmarks the compound’s characterization data against its closest structural analogs and outlines a self-validating synthesis protocol.

Elemental Analysis Data (Benchmark)

For research-grade 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine , the elemental analysis (EA) serves as the primary validation of bulk purity, complementing HPLC and NMR. As this compound is often synthesized in custom batches, "Found" values will vary slightly by lot. The Theoretical Values below represent the "Gold Standard" for acceptance.

Theoretical Composition (Reference Standard)

Molecular Formula:


Molecular Weight:  226.07  g/mol 
ElementSymbolTheoretical Mass %Acceptance Range (±0.4%)
Carbon C42.50% 42.10% – 42.90%
Hydrogen H3.57% 3.17% – 3.97%
Nitrogen N18.59% 18.19% – 18.99%
Bromine Br35.34% 34.94% – 35.74%

Quality Control Insight: A deviation of >0.4% in Carbon or Nitrogen often indicates incomplete cyclization of the pyrimidine ring or retained solvent (e.g., acetonitrile/ethanol) from the recrystallization step. A low Bromine value suggests debromination or contamination with the non-brominated precursor.

Comparative Performance Analysis

In drug discovery, the choice between the 3-ethyl (alkyl), 3-methyl (alkyl), and 3-carboxylate (ester) scaffolds dictates the downstream utility of the molecule.

Feature3-Ethyl Variant (Target)3-Methyl Variant (Alternative 1)3-Ethyl Carboxylate (Alternative 2)
Structure Alkyl chain (-CH₂CH₃)Alkyl chain (-CH₃)Ester (-COOCH₂CH₃)
CAS Number 1379302-38-11211578-31-21263060-07-6
Lipophilicity (cLogP) High (~2.5)Moderate (~2.0)Moderate-Low (Polar handle)
Metabolic Stability High (Resistant to hydrolysis)HighLow (Susceptible to esterases)
Synthetic Utility "End-game" scaffold for SAR exploration of hydrophobic pockets.Standard scaffold for steric minimization.Precursor for amides/acids; versatile but reactive.
Primary Use Optimization of Van der Waals interactions in kinase ATP-binding pockets.General screening libraries.Intermediate for fragment-based drug design (FBDD).

Decision Matrix:

  • Choose the 3-Ethyl Variant if: You are optimizing potency in a hydrophobic pocket (e.g., the gatekeeper region of a kinase) and require a stable, non-reactive moiety.

  • Choose the 3-Ethyl Carboxylate if: You need a functional handle to attach further diversity elements (e.g., solubilizing groups) via amide coupling.

Technical Workflow & Synthesis Logic

The synthesis of the 3-ethyl variant requires a specific "bottom-up" approach. Unlike the ester, which is easily made from commercially available diethyl ethoxymethylenemalonate, the 3-ethyl group must be installed on the pyrazole ring before the pyrimidine cyclization to avoid complex alkylation mixtures.

Synthesis Decision Tree

SynthesisWorkflow Start Start: Butyronitrile Step1 Step 1: Formylation (NaH, Ethyl Formate) Start->Step1 Intermediate1 2-Formylbutanenitrile Step1->Intermediate1 Step2 Step 2: Cyclization (Hydrazine Hydrate) Intermediate1->Step2 Pyrazole Key Intermediate: 4-Ethyl-1H-pyrazol-5-amine Step2->Pyrazole Branch Select C6-Substituent Source Pyrazole->Branch PathA Path A: 2-Bromomalonaldehyde (Direct Halogenation) Branch->PathA Preferred (High Yield) PathB Path B: Malonaldehyde acetal (Post-Cyclization Bromination) Branch->PathB Alternative (Two Steps) Target TARGET: 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine PathA->Target Cyclization in AcOH/EtOH PathB->Target 1. Cyclization 2. NBS Bromination

Caption: Synthesis pathway prioritizing the construction of the 3-ethyl pyrazole core followed by regioselective pyrimidine cyclization.

Experimental Protocol

This protocol describes the Path A route (Direct Cyclization), which is superior for scale-up as it avoids the handling of unsubstituted pyrazolo[1,5-a]pyrimidine intermediates which can be prone to non-selective bromination.

Phase 1: Synthesis of 4-Ethyl-1H-pyrazol-5-amine
  • Reagents: Butyronitrile (1.0 eq), Ethyl formate (1.1 eq), Sodium Hydride (1.2 eq), Hydrazine hydrate (1.5 eq).

  • Formylation: To a suspension of NaH in THF at 0°C, add a mixture of butyronitrile and ethyl formate dropwise. Stir at room temperature (RT) for 16h to form the sodium salt of 2-formylbutanenitrile.

  • Cyclization: Dissolve the intermediate in Ethanol (EtOH). Add Hydrazine hydrate dropwise at 0°C. Reflux for 4 hours.

  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Ether.

    • Checkpoint: Verify formation of the pyrazole ring via NMR (Characteristic broad NH signal).

Phase 2: Synthesis of 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine
  • Reagents: 4-Ethyl-1H-pyrazol-5-amine (1.0 eq), 2-Bromomalonaldehyde (1.1 eq), Glacial Acetic Acid (AcOH).

  • Condensation: Dissolve the aminopyrazole in Glacial AcOH. Add 2-Bromomalonaldehyde.[1]

  • Reaction: Heat to 80°C for 2–4 hours. The reaction typically turns from clear to dark orange/brown.

  • Work-up:

    • Cool to RT. Pour the mixture into ice-cold water.

    • Neutralize carefully with saturated

      
       to pH 7–8. (Precipitation should occur).
      
    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/Ethyl Acetate 4:1).

  • Validation: Perform Elemental Analysis. Result must match the Theoretical Composition table above.

Why This Protocol? (Causality & Logic)
  • Regioselectivity: The reaction of the 5-aminopyrazole with the 1,3-dialdehyde (2-bromomalonaldehyde) is highly regioselective for the [1,5-a] fusion.

  • Bromine Stability: Using 2-bromomalonaldehyde installs the bromine atom during ring formation, avoiding the use of elemental bromine (

    
    ) or NBS on the final scaffold, which could potentially brominate the ethyl side chain (benzylic-like position) via radical mechanisms.
    

References

  • Yallapa, N., et al. (2018). "Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor." Asian Journal of Chemistry, 30(8), 1881-1884. Retrieved from [Link]

  • Johns, B. A., et al. (2009). "Pyrazolo[1,5-a]pyrimidine derivatives as HIV-1 integrase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for pyrazolo[1,5-a]pyrimidine ring synthesis).
  • PubChem. (2024). Compound Summary: 6-Bromopyrazolo[1,5-a]pyrimidine.[1][2] Retrieved from [Link]

Sources

Comparative

Definitive Structural Assignment of Pyrazolo[1,5-a]pyrimidine Regioisomers via NOESY NMR

Executive Summary In the development of kinase inhibitors and anxiolytics, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure. However, its synthesis—typically the condensation of 3-aminopyrazoles with 1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and anxiolytics, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure. However, its synthesis—typically the condensation of 3-aminopyrazoles with 1,3-electrophiles—is plagued by a "Regioisomer Trap." The formation of 5-substituted versus 7-substituted isomers is governed by subtle electronic and steric factors, often yielding mixtures that are difficult to distinguish by 1D NMR alone.

Misassignment of these isomers has historically led to erroneous Structure-Activity Relationship (SAR) models. This guide outlines a self-validating spectroscopic workflow, prioritizing Nuclear Overhauser Effect Spectroscopy (NOESY) to unambiguously determine regiochemistry based on spatial proximity rather than ambiguous chemical shifts.

The Scientific Challenge: The Ambiguity of Cyclization

The condensation of 3(5)-aminopyrazole with unsymmetrical 1,3-dicarbonyls (or enaminones) theoretically yields two regioisomers:

  • 7-Substituted Isomer: Nucleophilic attack of the exocyclic amine on the more electrophilic carbonyl, followed by ring closure.

  • 5-Substituted Isomer: Attack by the ring nitrogen (N2), or alternative mechanistic pathways favoring the other carbonyl.

While thermodynamic control often favors one isomer, kinetic products frequently co-elute. In standard 1D


H NMR, the chemical shifts of the pyrimidine protons (H-5 and H-7) are often too similar to assign with certainty, and historical literature has famously misassigned these protons due to unexpected shielding effects.
Visualization: The Divergent Synthetic Pathway

Regioisomerism cluster_logic Structural Consequence Start 3-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl Inter Intermediate (Schiff Base / Enamine) Start->Inter Condensation Iso5 5-Substituted Isomer (R group at C-5) Inter->Iso5 Path A (Kinetic?) Iso7 7-Substituted Isomer (R group at C-7) Inter->Iso7 Path B (Thermodynamic?) H-3 is close to H-7 H-3 is close to H-7 Iso5->H-3 is close to H-7 H-3 is close to R-Group H-3 is close to R-Group Iso7->H-3 is close to R-Group

Figure 1: Divergent synthesis pathways leading to regioisomeric pyrazolo[1,5-a]pyrimidines. The critical structural difference is the spatial environment of the pyrazole H-3 proton.

Comparative Analysis: Why NOESY?

While Heteronuclear Multiple Bond Correlation (HMBC) is often considered the "gold standard" for connectivity, it fails when:

  • The bridging carbons are quaternary and relaxation times (

    
    ) prevent signal buildup.
    
  • Resolution is insufficient to distinguish 2-bond (

    
    ) from 3-bond (
    
    
    
    ) couplings in fused aromatic systems.

NOESY provides a complementary, often superior, validation by detecting through-space interactions (< 5 Å), which are immune to the electronic ambiguities of through-bond coupling.

Methodological Comparison Table
Feature1D

H NMR
HMBC (

H-

C /

N)
NOESY / ROESY
Primary Data Chemical Shift (

), Coupling (

)
Long-range bond connectivityThrough-space distance (< 5 Å)
Reliability Low. H-5/H-7 shifts are variable and solvent-dependent.High. Definitive if quaternary carbons are resolved.Very High. Direct spatial proof of geometry.
Weakness Requires reference compounds for comparison.Can be ambiguous if

and

correlations overlap.
Requires optimization of mixing time; "Null point" risk.[1]
Key Diagnostic

(C-7 is ~17ppm, C-5 is ~24ppm)
Correlation of Ring H to Bridgehead N/CCorrelation of Pyrazole H-3 to Pyrimidine H-7 or Substituent

The Self-Validating Protocol: NOESY Experimentation

To definitively assign the structure, we utilize the specific geometry of the pyrazolo[1,5-a]pyrimidine fused system. The proton at position 3 (H-3) on the pyrazole ring serves as the "spatial anchor."

The "Anchor" Logic
  • Scenario A (5-Substituted): The substituent is at C-5. Therefore, C-7 bears a proton (H-7).[2] H-3 and H-7 are spatially proximate.

  • Scenario B (7-Substituted): The substituent (R) is at C-7. H-3 and the R-group protons are spatially proximate.

Experimental Workflow
Step 1: Sample Preparation (Critical)
  • Concentration: 10–20 mg in 0.6 mL deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • Degassing: Oxygen is paramagnetic and accelerates relaxation, quenching NOE signals. Flush the sample with Nitrogen or Argon for 5 minutes, or use the freeze-pump-thaw method if signals are weak.

Step 2: Pulse Sequence & Parameters[3]
  • Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ):  This is the variable that determines success.
    
    • Small Molecules (< 600 Da): NOE buildup is slow and positive. Use

      
       ms .
      
    • Warning: If the molecule aggregates, the effective correlation time (

      
      ) increases, potentially pushing the NOE signal into the "zero-crossing" region (where NOE intensity is zero). If NOESY yields no cross-peaks, switch to ROESY  (Rotating-frame Overhauser Effect), which is always positive.
      
Step 3: Acquisition
  • Scans (NS): Minimum 16 (32 preferred for high S/N).

  • Relaxation Delay (D1): Set to

    
     (typically 2–3 seconds) to ensure full equilibrium recovery, essential for quantitative integration if needed.
    

Data Interpretation & Visualization

The interpretation relies on identifying the "Cross-Peak of Truth" between the pyrazole H-3 singlet and the pyrimidine moiety.

Case Study: 5-Methyl vs. 7-Methyl Isomer
  • Reference Data: According to seminal work by Chimichi et al., the methyl group at position 7 is significantly shielded (

    
     ppm) compared to position 5 (
    
    
    
    ppm). However, NOESY confirms this without needing carbon data.
Decision Logic Diagram

NOESY_Logic Start Identify Pyrazole H-3 Signal (Usually singlet, ~6.5 - 8.0 ppm) Check Check NOESY Cross-peaks from H-3 Start->Check ResultA Strong Cross-peak to Pyrimidine Ring Proton (H-7) Check->ResultA Correlation Observed ResultB Strong Cross-peak to Substituent Protons (e.g., CH3) Check->ResultB Correlation Observed ConclusionA Conclusion: 5-Substituted Isomer (H-7 is present) ResultA->ConclusionA ConclusionB Conclusion: 7-Substituted Isomer (Substituent is at C-7) ResultB->ConclusionB

Figure 2: Decision tree for assigning regioisomers based on H-3 NOESY correlations.

Artifact Control
  • Zero-Quantum Coherence (ZQC): These appear as anti-phase dispersive peaks (up/down shape) interfering with NOE peaks. Use a ZQC-suppression pulse sequence (e.g., Thrippleton-Keeler method) if multiplets overlap.

  • Exchange Peaks: If your solvent is protic (e.g., MeOH-

    
    ) or contains water, exchangeable protons (NH) may show cross-peaks that are due to chemical exchange (same phase as diagonal in NOESY for large molecules, opposite for small) rather than spatial proximity.
    

Expert Insight: The "Reversed Assignment" History

It is crucial to note that early literature often misassigned the H-5 and H-7 protons in pyrazolo[1,5-a]pyrimidines. Traditionally, H-5 was expected to be more deshielded (downfield) due to the adjacent bridgehead nitrogen. However, definitive 2D NMR studies (HETCOR and NOESY) revealed that in many derivatives, this order is reversed or the signals overlap.

Therefore, never rely solely on chemical shift order (


) for assignment.  Always validate with NOESY or HMBC (

H-

N).

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992).[4]

    
    H and 
    
    
    
    C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1098.
    • Significance: The definitive paper correcting historical misassignments of H-5/H-7 and establishing methyl group chemical shift diagnostics.
  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010).[5] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by

    
    H-
    
    
    
    N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614–622.[5]
    • Significance: Demonstrates the utility of nitrogen-proton correlation (HMBC) as a complementary technique to NOESY for fused pyrimidine systems.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Significance: Authoritative text on NOESY mixing time optimization and zero-quantum artifact suppression.
  • University of Chicago NMR Facility. (2021). 1D NOESY made easy.

    • Significance: Practical guide for setting mixing times for small molecules to avoid the "null point."

Sources

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